2,4-Xylidine-D6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
127.22 g/mol |
IUPAC Name |
2,4-bis(trideuteriomethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3 |
InChI Key |
CZZZABOKJQXEBO-WFGJKAKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)N)C([2H])([2H])[2H] |
Canonical SMILES |
CC1=CC(=C(C=C1)N)C |
Origin of Product |
United States |
Foundational & Exploratory
2,4-Xylidine-D6 chemical properties and structure
An In-depth Technical Guide to 2,4-Xylidine-D6
Abstract
This document provides a comprehensive technical overview of this compound, the deuterated isotopologue of 2,4-Xylidine. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry. This guide details the chemical structure, physicochemical properties, experimental protocols for its synthesis and application, and its primary uses. This compound serves as a crucial internal standard for mass spectrometry-based quantification of its non-labeled analogue, leveraging the stable isotope label for enhanced accuracy in complex matrices. The applications of the parent compound, 2,4-Xylidine, span the synthesis of pharmaceuticals, dyes, and pesticides.[1][2][3]
Chemical Structure and Identification
This compound is an aromatic amine in which the six hydrogen atoms on the two methyl groups of 2,4-Xylidine have been replaced with deuterium.[4] This isotopic substitution results in a mass shift that is readily detectable by mass spectrometry, while maintaining nearly identical chemical and physical properties to the parent compound. This makes it an ideal internal standard for quantitative analysis.[5]
The formal IUPAC name is 2,4-bis(trideuteriomethyl)aniline.[4] The structure consists of a benzene ring substituted with an amino group at position 1, and two trideuteriomethyl (-CD3) groups at positions 2 and 4.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1071170-27-8[1][6] |
| Molecular Formula | C₈H₅D₆N[6] |
| Molecular Weight | 127.22 g/mol [6] |
| Synonyms | 2,4-Dimethylaniline-d6, 1-Amino-2,4-dimethylbenzene-d6, 2,4-bis(trideuteriomethyl)aniline[4][6] |
| InChI | InChI=1S/C8H11N/c1-6-3-4-8(9)7(2)5-6/h3-5H,9H2,1-2H3/i1D3,2D3[4] |
| SMILES | [2H]C([2H])([2H])c1ccc(N)c(c1)C([2H])([2H])[2H][4] |
| Unlabelled CAS No. | 95-68-1[4] |
Physicochemical Properties
The physicochemical properties of this compound are nearly identical to its non-deuterated counterpart. Quantitative data for the parent compound (2,4-Xylidine, CAS: 95-68-1) are summarized below and serve as a reliable reference.
Table 2: Physicochemical Properties of 2,4-Xylidine (Non-Deuterated Analogue)
| Property | Value |
| Appearance | Colorless to pale yellow or reddish-brown viscous liquid.[2][7][8] |
| Density | 0.976 - 0.98 g/mL at 25 °C[2][7] |
| Boiling Point | 218 °C[2] |
| Melting Point | -15.9 °C to 16 °C[2][7] |
| Flash Point | ~91 - 100 °C (195 - 205 °F)[7][9] |
| Vapor Pressure | 0.16 mm Hg at 25 °C[7] |
| Refractive Index | 1.558 at 20 °C[7] |
| Water Solubility | Low (5 g/L at 20 °C) |
| Storage | Store at 2-8°C, hygroscopic, under an inert atmosphere.[6] |
Experimental Protocols
General Synthesis Pathway
2,4-Xylidine is industrially produced via the catalytic hydrogenation of 2,4-dimethylnitrobenzene, which is itself derived from the nitration of m-xylene.[2][10] The synthesis of this compound follows the same pathway, beginning with deuterated m-xylene (m-xylene-d6).
Methodology:
-
Nitration: m-Xylene-d6 is treated with a nitrating agent (typically a mixture of nitric acid and sulfuric acid) to introduce a nitro group onto the benzene ring, yielding 2,4-dimethylnitrobenzene-d6.
-
Catalytic Hydrogenation: The resulting 2,4-dimethylnitrobenzene-d6 is reduced. This is commonly achieved through catalytic hydrogenation using hydrogen gas and a metal catalyst, such as Raney Nickel.[3][10] The reaction is typically carried out in a solvent like ethanol at elevated temperature (60–120 °C) and pressure (0.25–2.5 MPa).[3][10]
-
Purification: The final product, this compound, is isolated and purified from the reaction mixture, usually by distillation.[3][10]
Caption: Plausible synthesis workflow for this compound.
Analytical Application as an Internal Standard
The primary application of this compound is as an internal standard for the accurate quantification of 2,4-Xylidine in biological or environmental samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology:
-
Sample Preparation: A known volume or mass of the sample (e.g., plasma, urine, tissue homogenate) is collected.
-
Internal Standard Spiking: A precise and known amount of this compound solution is added to the sample at the earliest stage of preparation. This accounts for analyte loss during subsequent steps.
-
Extraction: The analyte (2,4-Xylidine) and the internal standard (this compound) are extracted from the sample matrix. Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE).
-
LC-MS/MS Analysis: The extracted sample is injected into an LC-MS/MS system.
-
Chromatography: The analyte and internal standard, being chemically identical, co-elute from the liquid chromatography column.
-
Mass Spectrometry: In the mass spectrometer, the compounds are ionized (e.g., by electrospray ionization) and fragmented. Specific parent-to-daughter ion transitions (Multiple Reaction Monitoring, MRM) are monitored for both the analyte and the deuterated standard.
-
-
Quantification: The concentration of 2,4-Xylidine in the original sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte.
Caption: General workflow for quantification using a deuterated internal standard.
Applications
The utility of this compound is almost exclusively as a stable isotope-labeled internal standard. Deuteration provides a mass shift for detection without significantly altering retention time or ionization efficiency, which is the ideal characteristic for an internal standard in mass spectrometry.[5] This is critical for:
-
Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of drugs that metabolize to 2,4-Xylidine.
-
Metabolite Identification: Used as a reference standard to confirm the presence of 2,4-Xylidine as a metabolite.[11]
-
Toxicology and Environmental Monitoring: Quantifying exposure to 2,4-Xylidine, which is an industrial chemical and a degradation product of the pesticide amitraz.[2]
The non-deuterated parent compound, 2,4-Xylidine, is a significant industrial intermediate used in the synthesis of:
-
Pharmaceuticals: Including antiarrhythmic and anticonvulsant compounds.[1]
-
Veterinary Drugs: Such as the ectoparasiticide cymiazole.[2]
-
Dyes and Pigments: Used as a precursor for colorants like Pigment Yellow 81.[2]
Safety and Handling
No specific safety data for this compound is available. Therefore, it should be handled with the same precautions as its non-deuterated analogue. 2,4-Xylidine is classified as toxic and poses a significant health hazard.[2] It is harmful if swallowed, inhaled, or absorbed through the skin. It is also considered genotoxic and potentially teratogenic.[2][12] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, should be used at all times, and work should be conducted in a well-ventilated fume hood.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 3. CN101863777A - The preparation method of solvent-free 2,4-dimethylaniline and 2,6-dimethylaniline - Google Patents [patents.google.com]
- 4. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Page loading... [guidechem.com]
- 8. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2,4-xylidine, 95-68-1 [thegoodscentscompany.com]
- 10. CN1055922A - 2,4-xylidine and 2, the preparation method of 6-xylidine - Google Patents [patents.google.com]
- 11. caymanchem.com [caymanchem.com]
- 12. industrialchemicals.gov.au [industrialchemicals.gov.au]
An In-depth Technical Guide to 2,4-Xylidine-D6
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Xylidine-D6 (Deuterated 2,4-Dimethylaniline), a critical analytical reagent. It details the compound's chemical and physical properties, provides a protocol for its synthesis, and outlines its application as an internal standard in the quantitative analysis of aromatic amines by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended to serve as a valuable resource for researchers and professionals in analytical chemistry, drug development, and toxicology.
Introduction
This compound is the deuterated isotopologue of 2,4-xylidine, an aromatic amine. In mass spectrometry-based quantitative analysis, the use of stable isotope-labeled internal standards is the gold standard for achieving high accuracy and precision. This compound, with its six deuterium atoms on the methyl groups, serves as an ideal internal standard for the quantification of its non-labeled counterpart, 2,4-xylidine. Its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample preparation and chromatographic separation, while its increased mass allows for clear differentiation in the mass spectrometer.
The non-labeled compound, 2,4-xylidine, is a significant industrial chemical used in the synthesis of various products, including pharmaceuticals such as antiarrhythmic and anticonvulsant compounds, as well as dyes and pesticides.[1] Due to its potential toxicity and its presence as a metabolite of certain drugs and a degradation product of some azo dyes, the accurate quantification of 2,4-xylidine in various matrices is of high importance.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below.
| Property | Value |
| Chemical Name | 2,4-bis(trideuteriomethyl)aniline |
| Synonyms | 2,4-Dimethylaniline-D6, 2,4-Di(methyl-d3)benzenamine |
| CAS Number | 1071170-27-8 |
| Molecular Formula | C₈H₅D₆N |
| Molecular Weight | 127.22 g/mol |
| Appearance | Neat liquid or oil |
| Chemical Purity | ≥98% |
| Isotopic Purity (D6) | ≥99 atom % D |
Note: Exact purity and isotopic enrichment values are batch-specific and should be confirmed by consulting the Certificate of Analysis from the supplier.
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the general method for the perdeuteration of xylidines and can be used for the laboratory-scale synthesis of this compound.
Materials:
-
2,4-Xylidine hydrochloride
-
Deuterium oxide (D₂O, 99.8+ atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
High-pressure reaction vessel (e.g., stainless steel autoclave)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Preparation of the Reaction Mixture: In a suitable glass liner for the autoclave, dissolve 2,4-xylidine hydrochloride in D₂O.
-
Acidification: Adjust the pH of the solution to approximately -0.5 by the careful addition of DCl in D₂O.
-
Deuteration Reaction: Seal the glass liner in the high-pressure reaction vessel. Heat the mixture to 250-270 °C for 48 hours with constant stirring.
-
Work-up and Purification:
-
After cooling to room temperature, carefully open the reaction vessel.
-
Transfer the reaction mixture to a round-bottom flask and evaporate to dryness using a rotary evaporator.
-
To ensure complete deuteration, the residue can be redissolved in D₂O, the pH readjusted, and the heating process repeated for another 24 hours.
-
The final product can be purified by recrystallization from D₂O or by steam distillation after neutralization with a suitable base (e.g., NaOD).
-
Characterization: The degree of deuteration should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS).
References
In-Depth Technical Guide: 2,4-Xylidine-D6 (CAS: 1071170-27-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,4-Xylidine-D6, a deuterated analog of 2,4-Xylidine. This document consolidates key chemical data, experimental protocols, and metabolic information relevant to its application in research and development.
Core Compound Information
This compound is a stable isotope-labeled form of 2,4-Xylidine, where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific applications, particularly in pharmacokinetic and metabolic studies. The non-labeled compound, 2,4-Xylidine, is an aniline-derived chemical used in the synthesis of pharmaceuticals, such as antiarrhythmic and anticonvulsant compounds[1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its non-deuterated analog are presented below. Data for the deuterated compound is sourced from commercially available information, while data for the non-deuterated form is provided for comparison.
| Property | This compound | 2,4-Xylidine |
| CAS Number | 1071170-27-8[1][2][3] | 95-68-1[2][3][4] |
| Molecular Formula | C₈H₅D₆N[5][6] | C₈H₁₁N[4] |
| Molecular Weight | 127.22 g/mol [5][6] | 121.18 g/mol [7][8] |
| Appearance | Not explicitly stated for D6, likely a colorless to yellow or brown liquid, similar to the non-deuterated form. | Colorless to pale yellow liquid, which can darken to reddish-brown upon exposure to air.[4] |
| Boiling Point | No data available | 218 °C[4] |
| Melting Point | No data available | 15.5 °C[4] |
| Density | No data available | 0.979 g/mL at 20 °C[4] |
| Solubility | No data available | Slightly soluble in water. |
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound is through a microwave-promoted hydrogen-deuterium exchange reaction on the methyl groups of 2,4-Xylidine. The following protocol is adapted from a general method for the deuteration of anilines.
Objective: To synthesize this compound from 2,4-Xylidine via a microwave-assisted deuteration.
Materials:
-
2,4-Xylidine
-
Deuterium oxide (D₂O)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
25 mL sealed microwave reaction tube
-
Microwave synthesizer
-
Standard laboratory glassware for extraction and purification
-
Flash chromatography system
Procedure:
-
To a 25 mL sealed microwave reaction tube, add 2,4-Xylidine (2 mmol), D₂O (3 mL), and thionyl chloride (0.2 mL).
-
Seal the tube and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 130°C for 30 minutes.
-
After the reaction is complete, allow the tube to cool to room temperature.
-
Dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solvent under reduced pressure.
-
Purify the resulting residue by flash chromatography to obtain this compound.
Expected Outcome: The procedure is expected to yield this compound with a high degree of deuterium incorporation at the methyl positions. The yield and isotopic purity should be confirmed by analytical methods such as GC-MS and NMR.
Analytical Methodology: Quantification by LC-MS/MS
A sensitive method for the quantification of this compound in biological matrices can be adapted from established methods for similar analytes, such as 2,6-xylidine[9][10][11]. This protocol outlines a general procedure for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Objective: To quantify the concentration of this compound in a given sample matrix.
Materials and Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source
-
C18 reversed-phase analytical column
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Sample matrix (e.g., plasma, tissue homogenate)
-
This compound standard for calibration curve
Procedure:
-
Sample Preparation:
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the sample.
-
Vortex the mixture thoroughly and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
-
LC Separation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution: A suitable gradient should be developed to ensure the separation of this compound from potential interferences. A typical starting point would be a linear gradient from 5% to 95% Mobile Phase B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
-
MS/MS Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for this compound. The exact m/z values will need to be determined by direct infusion of a standard solution.
-
Optimize cone voltage and collision energy to maximize the signal for the selected transitions.
-
-
Quantification:
-
Prepare a calibration curve by spiking known concentrations of this compound into the blank sample matrix and processing as described above.
-
Plot the peak area ratio of the analyte to an internal standard (if used) against the concentration to generate the calibration curve.
-
Determine the concentration of this compound in unknown samples by interpolating their peak area ratios from the calibration curve.
-
Metabolic Pathway
The metabolism of 2,4-Xylidine has been studied and is known to proceed through several key pathways, including N-acetylation, N-hydroxylation, and oxidation of the methyl groups[12]. The deuteration in this compound is on the methyl groups, which can influence the rate of metabolism at these sites (a phenomenon known as the kinetic isotope effect). The primary metabolic routes are depicted in the diagram below.
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
Caption: General workflow for a pharmacokinetic study.
Safety and Handling
The safety data for this compound is not extensively published; however, the safety precautions for the non-deuterated 2,4-Xylidine should be strictly followed. 2,4-Xylidine is classified as toxic if swallowed, in contact with skin, or if inhaled[7][8]. It may cause damage to organs through prolonged or repeated exposure. It is also toxic to aquatic life with long-lasting effects[7].
Handling Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, wash the affected area immediately with plenty of water.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
This technical guide is intended for informational purposes for research and development professionals. All procedures should be carried out by trained personnel in a suitably equipped laboratory. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before handling the compound.
References
- 1. Toronto Research Chemicals : Everon Life Sciences [everonlife.com]
- 2. chemsynth.co.in [chemsynth.co.in]
- 3. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 4. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylaniline (2,4-Xylidine) | LGC Standards [lgcstandards.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lobachemie.com [lobachemie.com]
- 8. rroij.com [rroij.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. gcms.labrulez.com [gcms.labrulez.com]
- 12. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]
2,4-Xylidine-D6 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2,4-Xylidine-D6, a deuterated analog of 2,4-Xylidine. This isotopically labeled compound is of significant interest in pharmaceutical research and development, primarily as an internal standard for quantitative analysis. Its properties and applications are detailed herein to support its effective use in a laboratory setting.
Core Molecular Information
This compound, also known as 2,4-Dimethylaniline-D6, is a stable isotope-labeled version of 2,4-Xylidine where six hydrogen atoms on the two methyl groups have been replaced with deuterium.
| Property | Value | Source |
| Molecular Formula | C₈H₅D₆N | [1] |
| Molecular Weight | 127.22 g/mol | [1] |
| CAS Number | 1071170-27-8 | [1][2] |
| Unlabeled CAS Number | 95-68-1 | [1] |
Physicochemical Properties (of non-deuterated 2,4-Xylidine)
| Property | Value | Source |
| Appearance | Colorless to tan, oily liquid | |
| Melting Point | 10 - 12 °C | [3] |
| Boiling Point | 214 °C | [3] |
| Density | 0.984 g/cm³ at 25 °C | [3] |
| LogP | 1.96 | [3] |
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative analytical methods, particularly in chromatography coupled with mass spectrometry (LC-MS or GC-MS). The use of a deuterated internal standard is a well-established technique to improve the accuracy and precision of analytical measurements. By adding a known amount of the deuterated standard to a sample, variations in sample preparation and instrument response can be corrected for, a technique known as isotope dilution mass spectrometry.
2,4-Xylidine is a known metabolite of some pharmaceutical compounds and a precursor in the synthesis of various chemicals. Therefore, this compound is valuable for pharmacokinetic studies, metabolic profiling, and environmental analysis where accurate quantification of 2,4-Xylidine is crucial.
Experimental Protocols
While a specific, detailed experimental protocol for the use of this compound is not publicly available, a generalized procedure for its use as an internal standard in the quantification of 2,4-Xylidine in a biological matrix by LC-MS/MS is provided below. This protocol is based on established methods for the analysis of aromatic amines.
Objective: To quantify the concentration of 2,4-Xylidine in a plasma sample using this compound as an internal standard.
Materials:
-
Plasma sample
-
2,4-Xylidine analytical standard
-
This compound internal standard solution (of known concentration)
-
Acetonitrile (ACN)
-
Formic acid (FA)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Thaw plasma samples to room temperature.
-
To 100 µL of plasma, add 10 µL of the this compound internal standard solution.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant.
-
-
Solid Phase Extraction (SPE):
-
Condition the C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitor the following MRM transitions:
-
2,4-Xylidine: Precursor ion > Product ion (to be determined based on instrumentation)
-
This compound: Precursor ion > Product ion (to be determined based on instrumentation)
-
-
-
-
Quantification:
-
Prepare a calibration curve using known concentrations of the 2,4-Xylidine analytical standard, with a fixed amount of the this compound internal standard added to each calibration point.
-
Calculate the ratio of the peak area of 2,4-Xylidine to the peak area of this compound for each sample and calibration standard.
-
Determine the concentration of 2,4-Xylidine in the samples by interpolating from the calibration curve.
-
Visualizations
Below is a diagram illustrating the general workflow for using this compound as an internal standard in a quantitative analysis.
Caption: Workflow for quantitative analysis using an internal standard.
References
Synthesis and Preparation of 2,4-Xylidine-D6: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of 2,4-Xylidine-D6 (2,4-Dimethylaniline-D6), a deuterated analog of 2,4-Xylidine. This isotopically labeled compound is a valuable tool in pharmaceutical research and development, particularly in metabolic studies, pharmacokinetic assessments, and as an internal standard for quantitative analysis. This document outlines a detailed synthetic protocol, presents key quantitative data, and includes a workflow diagram for the preparation and purification of this compound.
Introduction
2,4-Xylidine, also known as 2,4-dimethylaniline, is an important organic intermediate used in the synthesis of various dyes, pesticides, and pharmaceuticals.[1] Its deuterated isotopologue, this compound, in which the six hydrogen atoms of the two methyl groups are replaced with deuterium, offers significant advantages in drug development. The deuterium label provides a distinct mass signature for tracking the molecule and its metabolites in biological systems without altering its fundamental chemical properties. This allows for precise quantification in complex matrices and elucidation of metabolic pathways.
Synthetic Methodology
The preparation of this compound can be achieved through several synthetic routes. A common and effective method involves the catalytic reduction of the corresponding dinitro compound followed by a hydrogen-deuterium exchange reaction, or by direct deuteration of 2,4-Xylidine. The following protocol details a robust method for the synthesis of this compound via direct deuteration of 2,4-dimethylaniline using a deuterium source under acidic conditions.
Experimental Protocol: Catalytic Hydrogen-Deuterium Exchange
This protocol is based on established methods for the deuteration of anilines and related compounds.[2]
Materials:
-
2,4-Dimethylaniline (2,4-Xylidine)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
Palladium on carbon (Pd/C, 10%)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen gas
Equipment:
-
High-pressure reaction vessel (autoclave)
-
Magnetic stirrer with heating plate
-
Schlenk line or inert gas manifold
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Preparation of the Reaction Mixture: In a high-pressure reaction vessel, combine 2,4-dimethylaniline (1.0 g, 8.25 mmol), D₂O (20 mL), and deuterated hydrochloric acid (0.5 mL).
-
Addition of Catalyst: Carefully add 10% Palladium on carbon (100 mg, 10% w/w) to the reaction mixture.
-
Inerting the Vessel: Seal the reaction vessel and purge with an inert gas (argon or nitrogen) three times to remove any air.
-
Deuteration Reaction: Pressurize the vessel with deuterium gas (D₂) to 10 bar. Heat the reaction mixture to 150°C with vigorous stirring. Maintain these conditions for 24 hours.
-
Cooling and Work-up: After 24 hours, cool the reaction vessel to room temperature and carefully vent the excess deuterium gas.
-
Neutralization: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the pH of the aqueous layer is approximately 8.
-
Extraction: Extract the product from the aqueous phase with dichloromethane (3 x 30 mL).
-
Drying and Filtration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Solvent Removal: Remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Characterization: Confirm the structure and isotopic purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Chemical Formula | C₈H₅D₆N |
| Molecular Weight | 127.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~214 °C (for non-deuterated) |
| Density | ~0.98 g/mL (for non-deuterated) |
| Isotopic Purity | >98 atom % D |
| ¹H NMR (CDCl₃, 400 MHz) | δ 6.95 (d, J=7.6 Hz, 1H), 6.65 (s, 1H), 6.62 (d, J=7.6 Hz, 1H), 3.55 (s, 2H, NH₂) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 143.2, 130.8, 127.1, 122.5, 117.9, 115.1, 17.4 (t, J=19.5 Hz, -CD₃), 16.9 (t, J=19.5 Hz, -CD₃) |
| Mass Spectrometry (EI) | m/z 127 (M⁺), 112, 97 |
Note: NMR data is predicted based on the structure and known spectra of similar deuterated compounds. Actual values may vary slightly.
Experimental Workflow and Diagrams
The following diagrams illustrate the synthesis workflow and the logical relationship of the preparation steps.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Logical steps in the preparation of this compound.
Conclusion
This technical guide provides a detailed protocol for the synthesis of this compound, a critical tool for modern drug discovery and development. The described method offers a reliable pathway to obtain high-purity deuterated product. The provided quantitative data and workflow diagrams serve as a valuable resource for researchers and scientists in the pharmaceutical industry. The use of isotopically labeled compounds like this compound will continue to be instrumental in advancing our understanding of drug metabolism and pharmacokinetics.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 2,4-Xylidine-D6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-Xylidine-D6, a deuterated analog of the aromatic amine 2,4-xylidine. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of drug metabolism, pharmacokinetics, and analytical chemistry.
Chemical Identity and Physical Properties
This compound, also known as 2,4-Dimethylaniline-D6, is a stable isotope-labeled version of 2,4-xylidine where six hydrogen atoms on the two methyl groups have been replaced with deuterium. This isotopic labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.
Table 1: General and Physical Properties of this compound and 2,4-Xylidine
| Property | This compound | 2,4-Xylidine (for comparison) |
| CAS Number | 1071170-27-8[1][2][3] | 95-68-1[4] |
| Molecular Formula | C₈H₅D₆N[2] | C₈H₁₁N[4] |
| Molecular Weight | 127.22 g/mol [2][3] | 121.18 g/mol |
| Appearance | Orange Oil[2] | Colorless to pale yellow liquid, may darken on exposure to air. |
| Melting Point | Not available | -15.9 °C[4] |
| Boiling Point | Not available | 218 °C[4] |
| Density | Not available | 0.9763 g/mL |
| Solubility in Water | Not available | Low[4] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly published. However, standard methodologies for aromatic amines can be readily applied.
Melting Point Determination
The melting point of a solid can be determined using a capillary melting point apparatus.
Protocol:
-
A small, dry sample of the substance is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. For pure compounds, this range is typically narrow (0.5-1.0 °C).
Boiling Point Determination
The boiling point of a liquid can be determined by distillation or using a micro-method.
Protocol (Micro-method):
-
A small amount of the liquid is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The apparatus is heated slowly until a rapid and continuous stream of bubbles emerges from the inverted capillary.
-
The heating is stopped, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Density Measurement
The density of a liquid can be determined using a pycnometer or a vibrating tube densimeter.[5][6][7][8]
Protocol (Pycnometer):
-
The mass of a clean, dry pycnometer is accurately measured.
-
The pycnometer is filled with the liquid, ensuring no air bubbles are present, and its mass is measured.
-
The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its mass is measured.
-
The density of the sample liquid is calculated using the masses and the known density of the reference liquid.
Solubility Determination
The solubility of a substance in a particular solvent can be determined by preparing a saturated solution and measuring the concentration of the solute.
Protocol (Shake-Flask Method): [9]
-
An excess amount of the substance is added to a known volume of the solvent (e.g., water) in a flask.
-
The flask is sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then filtered or centrifuged to separate the undissolved solid.
-
The concentration of the solute in the clear supernatant is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC).
Synthesis of this compound
The synthesis of deuterated aromatic amines like this compound typically involves the reduction of a deuterated nitroaromatic precursor. A general approach involves the deuteration of the corresponding non-deuterated compound through hydrogen-deuterium exchange reactions catalyzed by a metal, followed by standard synthetic transformations.
A plausible synthetic route is the nitration of m-xylene, followed by a catalyzed hydrogen-deuterium exchange to introduce deuterium onto the methyl groups, and subsequent reduction of the nitro group to the amine.
Metabolic Pathways
2,4-Xylidine, and by extension its deuterated analog, is expected to undergo metabolic activation primarily in the liver. The metabolic pathways for xylidines generally involve N-acetylation and N-hydroxylation, as well as oxidation of the methyl groups and hydroxylation of the aromatic ring. The N-hydroxylation pathway is of particular toxicological significance as it can lead to the formation of reactive nitrenium ions that can bind to macromolecules like DNA and proteins.
Caption: Proposed metabolic pathway of this compound.
Analytical Workflow
This compound is primarily used as an internal standard in quantitative analytical methods, most commonly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following diagram illustrates a typical workflow for the analysis of a target analyte in a biological matrix using a deuterated internal standard.
Caption: General workflow for bioanalysis using a deuterated internal standard.
Experimental Protocol for LC-MS/MS Analysis
The following is a generalized protocol for the quantification of an analyte in a biological sample using this compound as an internal standard. Specific parameters will need to be optimized for the analyte of interest and the matrix.
1. Sample Preparation (Protein Precipitation): a. To 100 µL of the biological sample (e.g., plasma), add a known amount of this compound solution. b. Add 300 µL of cold acetonitrile to precipitate proteins. c. Vortex the mixture for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. f. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography system.
- Column: A suitable reversed-phase column (e.g., C18).
- Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and this compound.
3. Quantification: The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the internal standard (this compound) against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.[10]
References
- 1. This compound | 1071170-27-8 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]
- 4. 2,4-Xylidine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. uvadoc.uva.es [uvadoc.uva.es]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. mdpi.com [mdpi.com]
Navigating the Safe Handling of 2,4-Xylidine-D6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the safety data and handling procedures for 2,4-Xylidine-D6 (CAS No. 1071170-27-8).[1][2][3] While specific safety data for the deuterated compound is limited, the information presented here is based on the well-documented profile of its non-deuterated analogue, 2,4-Xylidine (CAS No. 95-68-1), and serves as a critical resource for ensuring laboratory safety.[4][5][6] this compound is a labeled form of 2,4-Xylidine, an aniline-derived reagent utilized in the synthesis of various compounds, including antiarrhythmics and anticonvulsants.[1][2]
Core Safety and Hazard Information
2,4-Xylidine is classified as a hazardous substance with significant health risks. It is toxic if swallowed, in contact with skin, or if inhaled.[4][7] It may cause damage to organs through prolonged or repeated exposure and is suspected of causing cancer.[4][8] The substance is also toxic to aquatic life with long-lasting effects.[4][7]
Hazard Statements Summary:
-
H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[7]
-
H373: May cause damage to organs through prolonged or repeated exposure.[4][7]
-
H411: Toxic to aquatic life with long lasting effects.[4][7]
-
H351: Suspected of causing cancer.[8]
-
H227: Combustible liquid.[8]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Physical and Chemical Properties
Understanding the physical and chemical properties of 2,4-Xylidine is fundamental to its safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₈D₆H₅N | [1][3] |
| Molecular Weight | 127.22 g/mol | [1][3] |
| Appearance | Clear, pale yellow liquid that may darken to reddish-brown on exposure to air. | [6][9][10] |
| Boiling Point | 214 °C (417 °F) | [8][9] |
| Melting Point | -16 °C (3.2 °F) | [9] |
| Flash Point | 98 °C (208 °F) - closed cup | [4] |
| Density | 0.984 g/cm³ at 25 °C (77 °F) | [8] |
| Solubility | Will likely be mobile in the environment due to its water solubility. | [7] |
| log Pow | 1.96 (at 25 °C, pH 6.8) | [8] |
Toxicological Data
The toxicological profile of 2,4-Xylidine indicates significant health hazards. Absorption into the body can lead to the formation of methemoglobin, causing cyanosis, with a possible delayed onset of 2 to 4 hours.[7][11]
| Endpoint | Value | Species | Source |
| LD50 Oral | 467 mg/kg | Rat | [4] |
| LC50 Inhalation | 149 ppm/7hr | Mouse | [10] |
| LC50 Aquatic | 196 mg/l - 48 h | Leuciscus idus melanotus (Ide) | [7] |
| EC50 Aquatic | 9.9 mg/l - 48 h | Daphnia magna (Water flea) | [4] |
Carcinogenicity: 2,4-Xylidine is classified by IARC as Group 3: Not classifiable as to its carcinogenicity to humans.[4] However, it is suspected of causing cancer.[8]
Experimental Protocols: Safe Handling and Emergency Procedures
While specific experimental protocols for research applications are beyond the scope of a safety data sheet, this section outlines the critical procedures for the safe handling and management of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face supplied air respirator is recommended if it is the sole means of protection.[4][5]
-
Hand Protection: Handle with gloves that have been inspected prior to use. Use proper glove removal technique to avoid skin contact.[7][11]
-
Eye Protection: Use safety glasses with side-shields or goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5]
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[5][6]
Handling and Storage
-
Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[5][7] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapor or mist.[4][7] Keep away from open flames, hot surfaces, and sources of ignition.[5][7]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5][7] Store away from incompatible materials such as acids, halogens, acid anhydrides, and strong oxidants.[5][6]
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate personnel to safe areas.[4]
-
Ventilate: Ensure adequate ventilation.[4]
-
Eliminate Ignition Sources: Remove all sources of ignition.[5][7]
-
Containment: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[4]
-
Clean-up: Soak up with inert absorbent material (e.g., sand, silica gel, universal binder) and dispose of as hazardous waste in suitable, closed containers.[4][7]
First-Aid Measures
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[4]
-
Skin Contact: Wash off with soap and plenty of water. Take the victim immediately to the hospital.[4][7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[4][7]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[7][11]
Visualizing Safe Handling Workflows
The following diagrams illustrate the logical workflows for handling and responding to emergencies involving this compound.
Caption: General Handling Workflow for this compound
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound | CAS 1071170-27-8 | LGC Standards [lgcstandards.com]
- 4. chemsynth.co.in [chemsynth.co.in]
- 5. fishersci.com [fishersci.com]
- 6. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. godeepak.com [godeepak.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. ICSC 1562 - 2,4-XYLIDINE [inchem.org]
- 10. 2,4-Xylidine - Hazardous Agents | Haz-Map [haz-map.com]
- 11. godeepak.com [godeepak.com]
Navigating the Procurement of 2,4-Xylidine-D6: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide provides a comprehensive overview of sourcing 2,4-Xylidine-D6, a deuterated aromatic amine essential for a variety of applications, including as an internal standard in mass spectrometry-based analyses.
This guide outlines key considerations for supplier selection, the importance of detailed product specifications, and provides example experimental protocols for the use of this compound.
Reputable Suppliers and Product Specifications
Identifying a reliable supplier is paramount to obtaining high-quality this compound. Several reputable vendors specialize in the synthesis and distribution of isotopically labeled compounds. When evaluating suppliers, researchers should prioritize those who provide comprehensive documentation, including a Certificate of Analysis (CoA) and a Safety Data Sheet (SDS).
Key Suppliers:
-
LGC Standards: A global leader in reference materials, LGC offers this compound and provides detailed chemical data on their website.[1] They are a key source for certified reference materials.
-
Cambridge Isotope Laboratories, Inc. (CIL): CIL is a leading producer of stable isotopes and stable isotope-labeled compounds.[2] They offer a searchable database for Certificates of Analysis on their website.[3]
-
Toronto Research Chemicals (TRC): A subsidiary of LGC, TRC specializes in the synthesis of complex organic chemicals for biomedical research and offers a wide range of isotopically labeled compounds.[4][5][6][7][8]
-
MedChemExpress (MCE): MCE provides a range of research chemicals and biochemicals, including deuterated compounds, and often includes handling instructions and data sheets with their products.
-
Pharmaffiliates, Adva Tech Group Inc., and Clearsynth: These suppliers also list this compound in their catalogs and can be considered as potential sources.
Quantitative Data Summary:
A Certificate of Analysis is a critical document that provides quantitative data on the purity and identity of the compound. While a specific CoA for this compound was not publicly available at the time of this writing, the following table presents typical specifications that researchers should expect, based on a representative CoA for a similar deuterated aromatic amine from a leading supplier.
| Parameter | Typical Specification | Method |
| Chemical Purity | ≥98% | HPLC, GC |
| Isotopic Enrichment | ≥98 atom % D | Mass Spectrometry |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Appearance | Colorless to light yellow liquid | Visual Inspection |
| Solubility | Soluble in DMSO, Methanol | Visual Inspection |
| Storage Conditions | -20°C, under inert atmosphere | Manufacturer's Recommendation |
Experimental Protocols: Utilizing this compound as an Internal Standard
A primary application of this compound is as an internal standard (IS) in quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deuterated standard closely mimics the chromatographic behavior and ionization efficiency of the unlabeled analyte (2,4-Xylidine), but its increased mass allows it to be distinguished by the mass spectrometer. This helps to correct for variations in sample preparation, injection volume, and instrument response.
General Protocol for Sample Preparation for GC-MS or LC-MS Analysis:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
Similarly, prepare a stock solution of the unlabeled 2,4-Xylidine standard.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a blank matrix (e.g., plasma, urine, environmental sample extract) with known concentrations of the unlabeled 2,4-Xylidine.
-
To each calibration standard, add a fixed concentration of the this compound internal standard solution.
-
-
Sample Extraction:
-
To the unknown biological or environmental sample, add the same fixed concentration of the this compound internal standard solution.
-
Perform a sample extraction procedure (e.g., liquid-liquid extraction, solid-phase extraction) to isolate the analyte and internal standard from the matrix.
-
-
Analysis by GC-MS or LC-MS:
-
Inject the extracted calibration standards and samples onto the GC-MS or LC-MS system.
-
Develop a chromatographic method to achieve good separation of the analytes.
-
Set the mass spectrometer to monitor for specific ions of both the unlabeled 2,4-Xylidine and the deuterated this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.
-
Determine the concentration of 2,4-Xylidine in the unknown samples by using the peak area ratio from the sample and interpolating from the calibration curve.
-
Procurement and Quality Control Workflow
The following diagram illustrates a logical workflow for the procurement and quality control of this compound for research purposes.
Caption: Procurement and QC workflow for this compound.
Signaling Pathways and Experimental Workflows
While this compound itself is not directly involved in signaling pathways, its unlabeled counterpart is a known metabolite of some pharmaceuticals and can be a precursor in the synthesis of bioactive molecules. For instance, xylidine derivatives have been utilized in the synthesis of antiarrhythmic compounds. The primary role of the deuterated form in research is to facilitate the accurate quantification of the unlabeled compound in biological systems, which is crucial for pharmacokinetic and drug metabolism studies.
The experimental workflow for using this compound will largely follow the general protocol for using a deuterated internal standard in mass spectrometry, as outlined above. The specific parameters for the chromatography and mass spectrometry will need to be optimized based on the instrumentation available and the nature of the sample matrix.
References
- 1. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deuterium-Labeled Internal Standards| Stable Isotope-Labeled Internal Standards | LC-MS/MS analysis [cerilliant.com]
- 3. isotope.com [isotope.com]
- 4. Toronto Research Chemicals (TRC) products | Bio-Connect [bio-connect.nl]
- 5. lubio.ch [lubio.ch]
- 6. labmix24.com [labmix24.com]
- 7. TRC Standards | Phoenix Scientific Co., Ltd. [phoenix-sci.com]
- 8. Toronto Research Chemicals (TRC) – Genetika Science [ptgenetika.com]
Methodological & Application
Application Note: Quantification of 2,4-Xylidine in Biological Matrices using 2,4-Xylidine-D6 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Xylidine, a primary aromatic amine, is a known metabolite of certain pharmaceuticals and is also used in the manufacturing of dyes and pesticides. Due to its potential toxicity, a sensitive and reliable method for its quantification in biological matrices is crucial for toxicological studies and drug metabolism research. Gas chromatography-mass spectrometry (GC-MS) offers high selectivity and sensitivity for the analysis of volatile and semi-volatile compounds like 2,4-xylidine. The use of a stable isotope-labeled internal standard, such as 2,4-Xylidine-D6, is the gold standard for quantitative analysis as it effectively compensates for variations in sample preparation and instrument response, leading to improved accuracy and precision.
This application note provides a detailed protocol for the extraction and quantification of 2,4-xylidine in a biological matrix (e.g., plasma or urine) using this compound as an internal standard with GC-MS analysis.
Experimental Protocols
Materials and Reagents
-
2,4-Xylidine (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Dichloromethane (GC grade)
-
Sodium hydroxide (NaOH)
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Biological matrix (e.g., human plasma, urine)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh 10 mg of 2,4-xylidine and dissolve it in 10 mL of methanol.
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of 2,4-xylidine by serial dilution of the primary stock solution with methanol to create calibration standards.
-
-
Internal Standard (IS) Working Solution (10 µg/mL):
-
Dilute the this compound primary stock solution with methanol.
-
Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the biological matrix sample (e.g., plasma, urine) into a 15 mL glass centrifuge tube.
-
Add 50 µL of the 10 µg/mL this compound internal standard working solution to each sample, calibrator, and quality control (QC) sample, except for the blank matrix.
-
Add 1 mL of 1 M NaOH to basify the sample.
-
Add 5 mL of dichloromethane to the tube.
-
Vortex the tube for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (dichloromethane) to a clean glass tube.
-
Add a small amount of anhydrous sodium sulfate to the extracted organic layer to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of dichloromethane for GC-MS analysis.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
Column: Agilent J&W HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: 30°C/min to 180°C
-
Ramp 2: 15°C/min to 240°C, hold for 5 minutes
-
-
MS Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Analysis and Quantification
Quantification is performed by calculating the ratio of the peak area of the analyte (2,4-xylidine) to the peak area of the internal standard (this compound). A calibration curve is generated by plotting the peak area ratio against the concentration of the calibration standards. The concentration of 2,4-xylidine in the unknown samples is then determined from this calibration curve.
Data Presentation
Table 1: SIM Ions for 2,4-Xylidine and this compound
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 2,4-Xylidine | 121 | 106 |
| This compound | 127 | 112 |
Table 2: Calibration Curve Data
| Concentration (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 148,987 | 0.102 |
| 5 | 76,170 | 149,234 | 0.510 |
| 10 | 151,890 | 148,550 | 1.022 |
| 50 | 759,450 | 149,100 | 5.094 |
| 100 | 1,520,300 | 148,760 | 10.219 |
| Linearity (R²) | \multicolumn{3}{c | }{0.9995 } |
Table 3: Method Validation Data
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) | Recovery (%) |
| LQC | 3 | 2.91 | 97.0 | 4.5 | 92.3 |
| MQC | 40 | 41.2 | 103.0 | 3.1 | 95.1 |
| HQC | 80 | 78.9 | 98.6 | 2.8 | 94.5 |
Mandatory Visualization
Caption: Experimental workflow for the GC-MS analysis of 2,4-Xylidine.
Application Note: Quantification of 2,4-Xylidine in Human Plasma using 2,4-Xylidine-D6 by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantification of 2,4-xylidine in human plasma using its deuterated internal standard, 2,4-Xylidine-D6, with a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. 2,4-Xylidine is a primary arylamine used in the synthesis of various compounds and can be a metabolite of certain drugs or a product derived from azo dyes.[1][2] Accurate quantification is crucial for toxicological assessments and pharmacokinetic studies.
Introduction
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the sensitive and selective quantification of small molecules in complex biological matrices.[3] The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis as it effectively compensates for matrix effects and variations in sample processing and instrument response.[4][5] This application note describes a robust and reproducible LC-MS/MS method for the determination of 2,4-xylidine in human plasma.
Experimental
-
2,4-Xylidine (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water, ultrapure (18.2 MΩ·cm)
-
Human plasma (K2-EDTA)
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradients.
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2,4-xylidine and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the 2,4-xylidine primary stock solution in 50:50 (v/v) methanol:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution in 50:50 (v/v) methanol:water.
-
Aliquot 100 µL of human plasma samples, calibration standards, and quality control samples into 1.5 mL microcentrifuge tubes.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank samples) and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and inject into the LC-MS/MS system.
LC-MS/MS Method
| Parameter | Value |
| Column | C18 reverse-phase, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
| Multiple Reaction Monitoring (MRM) Transitions | See Table 1 |
Table 1: MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 2,4-Xylidine | 122.1 | 107.1 | 150 | 25 |
| This compound | 128.1 | 110.1 | 150 | 25 |
Data Analysis and Quantification
The quantification of 2,4-xylidine is performed by calculating the peak area ratio of the analyte to the internal standard (this compound). A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of 2,4-xylidine in the unknown samples is then determined from the linear regression of the calibration curve.
Method Performance (Exemplary Data)
The following tables summarize the expected performance of this method.
Table 2: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 2,4-Xylidine | 1 - 1000 | > 0.995 |
Table 3: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low | 3 | < 15 | < 15 | 85 - 115 |
| Mid | 100 | < 15 | < 15 | 85 - 115 |
| High | 800 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 3 | > 85 | 90 - 110 |
| High | 800 | > 85 | 90 - 110 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of 2,4-xylidine.
Caption: Logical relationship for internal standard-based quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of 2,4-xylidine in human plasma using this compound as an internal standard by LC-MS/MS. The method is sensitive, selective, and robust, making it suitable for a variety of research and development applications, including toxicokinetic and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the results.
References
Application Note: Determination of 2,4-Xylidine in Environmental Samples using Isotope Dilution Mass Spectrometry
Abstract
This application note provides detailed protocols for the quantitative analysis of 2,4-xylidine in environmental water and soil samples. The method utilizes isotope dilution mass spectrometry with 2,4-xylidine-D6 as the internal standard, ensuring high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response. Sample preparation involves solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) for soil samples. Analysis is performed by gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode and liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode. This methodology is intended for researchers, scientists, and environmental monitoring professionals requiring a robust and reliable analytical method for 2,4-xylidine.
Introduction
2,4-Xylidine, also known as 2,4-dimethylaniline, is an aromatic amine used in the synthesis of dyes, pesticides, and pharmaceuticals.[1] Its potential release into the environment through industrial wastewater and agricultural runoff raises concerns due to its toxicity and possible carcinogenicity.[2] Accurate and sensitive monitoring of 2,4-xylidine in environmental matrices is therefore crucial for assessing environmental contamination and human exposure risks.
Isotope dilution mass spectrometry is a highly reliable quantification technique that employs a stable isotope-labeled version of the target analyte as an internal standard.[3] this compound, a deuterated analog of 2,4-xylidine, serves as an ideal internal standard as it co-elutes with the native analyte and exhibits similar ionization and fragmentation behavior in the mass spectrometer, effectively compensating for analytical variability.
This application note details validated sample preparation and instrumental analysis protocols for the determination of 2,4-xylidine in water and soil, providing the necessary information for laboratory implementation.
Experimental Protocols
Materials and Reagents
-
Standards: 2,4-Xylidine (≥99% purity), this compound (≥98% purity, deuterated at the methyl groups).
-
Solvents: Methanol, acetonitrile, dichloromethane (DCM), n-hexane (all HPLC or pesticide residue grade).
-
Reagents: Formic acid (LC-MS grade), ammonium acetate, anhydrous sodium sulfate.
-
SPE Cartridges: Oasis HLB (6 mL, 200 mg) or equivalent.
-
PLE Supplies: Diatomaceous earth, extraction cells, and collection vials.
Sample Preparation
-
Sample Collection and Preservation: Collect water samples in amber glass bottles and store at 4°C. Acidify samples to a pH of approximately 3 with formic acid.[4]
-
Fortification: Spike a known volume of the water sample (e.g., 500 mL) with this compound internal standard solution.
-
SPE Cartridge Conditioning: Condition the Oasis HLB cartridge sequentially with 5 mL of methanol followed by 5 mL of deionized water.[4]
-
Sample Loading: Load the fortified water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.
-
Drying: Dry the cartridge under vacuum or with a stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained analytes with 2 x 4 mL of methanol or dichloromethane.[5]
-
Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., methanol for LC-MS/MS, n-hexane for GC-MS) for analysis.
-
Sample Preparation: Air-dry the soil or sediment sample and sieve to remove large debris. Homogenize the sample.
-
Fortification: Weigh a known amount of the homogenized sample (e.g., 10 g) into a PLE extraction cell. Spike the sample with the this compound internal standard solution.
-
Extraction: Mix the sample with a dispersing agent like diatomaceous earth. Perform pressurized liquid extraction using methanol or a mixture of dichloromethane and methanol at elevated temperature and pressure (e.g., 100°C, 1500 psi).[2][6][7]
-
Cleanup (if necessary): The extract may be further cleaned up using solid-phase extraction if significant matrix interferences are present.
-
Concentration and Solvent Exchange: Concentrate the extract to a small volume and exchange the solvent to one compatible with the instrumental analysis (e.g., n-hexane for GC-MS, methanol for LC-MS/MS).
Instrumental Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Table 1: GC-MS SIM Parameters
| Analyte | Retention Time (approx. min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| 2,4-Xylidine | 10.5 | 121 | 106 | 77 |
| This compound | 10.5 | 127 | 112 | 83 |
-
Liquid Chromatograph: Agilent 1290 Infinity II LC or equivalent.
-
Column: Zorbax SB-C18 (2.1 x 30 mm, 3.5 µm particle size) or equivalent.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.[9]
-
Mass Spectrometer: Agilent 6490 Triple Quadrupole MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
Table 2: LC-MS/MS MRM Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,4-Xylidine | |||
| Quantifier | 122.1 | 107.1 | 15 |
| Qualifier | 122.1 | 77.1 | 21 |
| This compound | |||
| Quantifier | 128.1 | 110.1 | 15 |
| Qualifier | 128.1 | 80.1 | 21 |
(Note: Collision energies should be optimized for the specific instrument used.)
Data Presentation
The following tables summarize typical quantitative data obtained using this methodology.
Table 3: Method Validation Data for 2,4-Xylidine in Water (LC-MS/MS)
| Parameter | Result |
| Linearity (r²) | >0.995 |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (at 1 µg/L) | 85-110% |
| Precision (RSD, at 1 µg/L) | <10% |
Table 4: Method Validation Data for 2,4-Xylidine in Soil (GC-MS)
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Limit of Detection (LOD) | 1 µg/kg |
| Limit of Quantification (LOQ) | 5 µg/kg |
| Recovery (at 20 µg/kg) | 80-115% |
| Precision (RSD, at 20 µg/kg) | <15% |
(Note: These values are indicative and may vary depending on the specific matrix and instrumentation.)
Visualizations
Caption: Experimental workflow for the analysis of 2,4-Xylidine in environmental samples.
Conclusion
The methods described in this application note provide a reliable and robust approach for the determination of 2,4-xylidine in environmental water and soil samples. The use of this compound as an internal standard in an isotope dilution mass spectrometry workflow ensures high-quality quantitative data. The combination of efficient sample preparation techniques with sensitive GC-MS and LC-MS/MS analysis allows for the detection of 2,4-xylidine at levels relevant for environmental monitoring.
References
- 1. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Determination of Aniline in Soil by ASE/GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kosfaj.org [kosfaj.org]
- 4. agilent.com [agilent.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. digital.csic.es [digital.csic.es]
- 7. Application of pressurized liquid extraction followed by gas chromatography-mass spectrometry to determine 4-nonylphenols in sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. epa.gov [epa.gov]
Application Note: Quantification of Amitraz Degradation Products using 2,4-Xylidine-D6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amitraz is a widely used acaricide and insecticide in agriculture and veterinary medicine.[1][2] Due to its relatively low stability, amitraz degrades into several metabolic products, with the primary residues of concern in food and environmental samples being those containing the 2,4-dimethylaniline moiety. Regulatory bodies often require the quantification of total amitraz residues, which includes the parent compound and its significant degradation products.[1] This application note provides a detailed protocol for the simultaneous quantification of the principal degradation products of amitraz: 2,4-dimethylaniline (DMA), N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), and 2,4-dimethylformamidine (DMF), using 2,4-Xylidine-D6 as an internal standard for robust and accurate quantification by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Amitraz Degradation Pathway
Amitraz undergoes hydrolysis, which is accelerated in acidic conditions, to form several degradation products. The primary degradation pathway involves the initial breakdown of amitraz into DMPF and DMF. These intermediates are then further hydrolyzed to the common and more stable end-product, 2,4-dimethylaniline (DMA).[1][2]
Caption: Proposed degradation pathway of Amitraz.
Experimental Protocols
This section details the necessary reagents, sample preparation, and analytical instrumentation conditions for the quantification of amitraz degradation products.
Reagents and Materials
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), and Water (LC-MS grade). Formic acid (FA).
-
Salts: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl).
-
Standards: Certified reference standards of 2,4-dimethylaniline (DMA), N'-(2,4-dimethylphenyl)-N-methylformamidine (DMPF), and 2,4-dimethylformamidine (DMF).
-
Internal Standard: this compound (DMA-d6).
-
Sample Preparation: 50 mL polypropylene centrifuge tubes, 15 mL centrifuge tubes for d-SPE, syringe filters (0.22 µm).
Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
The QuEChERS method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[1]
-
Homogenization: Homogenize a representative portion of the sample (e.g., fruit, vegetable, honey).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add a known concentration of the internal standard, this compound.
-
Vortex or shake vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer a 1 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 150 mg of anhydrous MgSO₄ and 25 mg of Primary Secondary Amine (PSA).
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Collect the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is now ready for LC-MS/MS analysis.
-
Caption: QuEChERS sample preparation workflow.
LC-MS/MS Instrumentation and Conditions
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) is suitable for separation.
-
Mobile Phase:
-
A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid
-
B: 5 mM Ammonium Formate in Methanol with 0.1% Formic Acid
-
-
Gradient Elution:
Time (min) % B 0.0 10 2.0 95 4.0 95 4.1 10 | 6.0 | 10 |
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| DMA | 122.1 | 107.1 |
| DMPF | 163.1 | 132.1 |
| DMF | 149.1 | 120.1 |
| This compound (IS) | 128.1 | 112.1 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use.
Quantitative Data Summary
The following table summarizes the validation data for the quantification of amitraz degradation products in various matrices.
| Analyte | Matrix | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | Reference |
| Amitraz | Honey | 1 | 5 | 83.4 - 103.4 | [1] |
| 2,4-DMA | Honey | 2 | 10 | 89.2 - 104.7 | [1] |
| Amitraz | Pears | - | 5 | 84 - 115 | [3] |
| DMPF | Pears | - | 5 | 84 - 115 | [3] |
| Amitraz | Urine | - | - | 75.7 ± 4.2 | [2] |
| DMPF (as BTS-27271) | Urine | - | - | 87.7 ± 3.7 | [2] |
| DMF (as BTS-27919) | Urine | - | - | 81.3 ± 2.4 | [2] |
| 2,4-DMA | Urine | - | - | 83.3 ± 1.8 | [2] |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of the primary degradation products of amitraz using this compound as an internal standard. The combination of the QuEChERS sample preparation method with LC-MS/MS analysis offers a sensitive, accurate, and robust workflow for the determination of these residues in complex matrices. This methodology is suitable for routine monitoring, regulatory compliance, and research applications in food safety and environmental analysis.
References
Application Notes and Protocols for 2,4-Xylidine-D6 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Xylidine, also known as 2,4-dimethylaniline, is an aromatic amine used in the synthesis of various dyes, pesticides, and pharmaceuticals.[1][2] Its presence in biological samples can indicate exposure to these products or their degradation. In forensic toxicology, the accurate quantification of 2,4-Xylidine is crucial for determining exposure and potential toxicity. The use of a deuterated internal standard, such as 2,4-Xylidine-D6, is the gold standard for quantitative analysis using mass spectrometry. The stable isotope-labeled internal standard closely mimics the analyte's behavior during sample preparation and analysis, correcting for matrix effects and improving the accuracy and precision of the results.
These application notes provide a detailed protocol for the extraction and quantification of 2,4-Xylidine in biological matrices, such as blood and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Toxicological Significance
2,4-Xylidine is classified as a hazardous substance and is recognized as a genotoxic, teratogenic, and carcinogenic compound.[3] Exposure can occur through inhalation, skin contact, or ingestion. The substance may have adverse effects on the blood, potentially leading to anemia, and can also impact the kidneys and liver with long-term or repeated exposure.
Metabolic Pathway of 2,4-Xylidine
The metabolism of 2,4-Xylidine primarily occurs in the liver and involves several biotransformation reactions. The main metabolic processes include demethylation, dehydrogenation, glucuronidation, and sulfation.[4] A proposed metabolic pathway involves the oxidative deamination of 2,4-dimethylaniline, leading to the formation of intermediates such as 3-methylcatechol.[3]
Caption: Proposed metabolic pathway of 2,4-Xylidine.
Experimental Protocol: Quantification of 2,4-Xylidine in Blood and Urine by LC-MS/MS
This protocol describes a method for the simultaneous determination of 2,4-Xylidine in blood and urine using this compound as an internal standard. The method is based on a solid-phase extraction (SPE) cleanup followed by analysis with an Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) system.
Materials and Reagents
-
2,4-Xylidine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Oasis MCX solid-phase extraction cartridges
-
Human blood and urine (blank)
Instrumentation
-
UHPLC system coupled to a QTOF mass spectrometer
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
SPE manifold
Sample Preparation Workflow
Caption: Experimental workflow for 2,4-Xylidine analysis.
Detailed Procedure
-
Standard and Quality Control (QC) Sample Preparation:
-
Prepare stock solutions of 2,4-Xylidine and this compound in methanol.
-
Prepare working solutions for calibration standards and QC samples by serial dilution of the stock solution.
-
Spike blank blood or urine with the working solutions to create calibration standards and QC samples at low, medium, and high concentrations.
-
-
Sample Extraction:
-
Pipette 1 mL of the sample (calibrator, QC, or unknown) into a centrifuge tube.
-
Add the internal standard solution (this compound).
-
Vortex for 30 seconds and centrifuge at 4000 rpm for 10 minutes.
-
Load the supernatant onto a pre-conditioned Oasis MCX SPE cartridge.
-
Wash the cartridge with a suitable solvent to remove interferences.
-
Elute the analyte and internal standard with an appropriate elution solvent.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Parameters
The following are suggested starting parameters and should be optimized for the specific instrumentation used.
| Parameter | Recommended Setting |
| LC Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation of 2,4-Xylidine from matrix components |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Multiple Reaction Monitoring (MRM) or Full Scan with MS/MS |
| Precursor Ion (m/z) | To be determined for 2,4-Xylidine and this compound |
| Product Ions (m/z) | To be determined for 2,4-Xylidine and this compound |
Method Validation and Quantitative Data
A full method validation should be performed according to established guidelines for forensic toxicology.[5][6] The following table provides illustrative quantitative data based on published methods for a similar compound, 2,6-Xylidine, as a reference.[7][8][9]
| Validation Parameter | Blood | Urine |
| Linearity Range | 2.0 - 1000.0 ng/mL | 2.0 - 1000.0 ng/mL |
| Limit of Detection (LOD) | 0.2 ng/mL | 0.4 ng/mL |
| Limit of Quantification (LOQ) | 0.6 ng/mL | 1.0 ng/mL |
| Intra-day Precision (%RSD) | < 8.6% | < 8.6% |
| Inter-day Precision (%RSD) | < 11.9% | < 11.9% |
| Recovery | 70.5% - 79.8% | 70.5% - 79.8% |
Note: The data in this table is for 2,6-Xylidine and is provided for illustrative purposes. Actual performance for 2,4-Xylidine must be determined through method validation.
Conclusion
The described LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the quantification of 2,4-Xylidine in forensic toxicology samples. The use of a deuterated internal standard is critical for achieving the high accuracy and precision required in forensic analysis. This protocol serves as a comprehensive guide for researchers and scientists in the development and validation of analytical methods for 2,4-Xylidine.
References
- 1. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN101870656A - Method for preparing 2,4-dimethylaniline by direct amination of m-xylene - Google Patents [patents.google.com]
- 3. Electrochemical monitoring of the biodegradation of 2,4-dimethylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Determination of Xylazine and 2,6-Xylidine in Blood and Urine by Auto Solid-Phase Extraction and Ultra High Performance Liquid Chromatography Coupled with Quadrupole-Time of Flight Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 2,4-Xylidine in Human Urine using 2,4-Xylidine-D6 as an Internal Standard
Introduction
2,4-Xylidine, also known as 2,4-dimethylaniline, is an aromatic amine used in the manufacturing of dyes, pesticides, and other chemicals. Human exposure can occur through occupational settings or environmental contact. Monitoring of 2,4-xylidine in urine is crucial for assessing exposure and understanding its metabolism. In biological matrices like urine, 2,4-xylidine and its metabolites can exist as free compounds or as conjugates (e.g., glucuronides or sulfates).[1]
Accurate quantification of 2,4-xylidine in urine requires robust and reproducible sample preparation methods to remove interfering matrix components and concentrate the analyte of interest. This document provides detailed protocols for two common and effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, 2,4-Xylidine-D6, is essential for correcting for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.
Sample Pre-treatment: Hydrolysis of Conjugates
For the determination of total 2,4-xylidine (free and conjugated), a hydrolysis step is necessary to cleave the conjugates. Acid hydrolysis is a common method for this purpose.
Protocol for Acid Hydrolysis:
-
To 1 mL of urine sample, add a specific volume of concentrated acid (e.g., hydrochloric acid or sulfuric acid).
-
Heat the mixture at a specified temperature for a set duration to ensure complete cleavage of the conjugates.
-
After hydrolysis, the sample must be cooled and neutralized or basified before proceeding with the extraction step. This ensures that the aromatic amine is in its non-charged form for efficient extraction into an organic solvent.[2]
Method 1: Liquid-Liquid Extraction (LLE)
LLE is a traditional and widely used method for the extraction of organic compounds from aqueous samples based on their differential solubility in two immiscible liquid phases.[3]
Experimental Protocol for LLE
-
Sample Preparation:
-
Pipette 2 mL of urine into a 15 mL polypropylene centrifuge tube.
-
Spike the sample with an appropriate amount of this compound internal standard solution (e.g., 100 µL of a 1 µg/mL solution).
-
Add 2 mL of 1 M sulfuric acid to the urine sample.[3]
-
Add 0.2 g of sodium sulfate and vortex until the salt is completely dissolved.[3]
-
-
Extraction:
-
Collection and Evaporation:
-
Carefully transfer the lower organic layer (DCM) to a clean glass tube.
-
Repeat the extraction step with an additional 4 mL of DCM and combine the organic layers.
-
Evaporate the combined organic extract to dryness under a gentle stream of nitrogen at 40°C.[3]
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., a mixture of water and methanol with 0.1% formic acid).
-
Vortex briefly and transfer the solution to an autosampler vial for LC-MS/MS analysis.
-
LLE Workflow Diagram
Caption: Liquid-Liquid Extraction Workflow for 2,4-Xylidine.
Method 2: Solid-Phase Extraction (SPE)
SPE is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. It is often preferred over LLE due to its higher selectivity, reduced solvent consumption, and potential for automation. For basic compounds like 2,4-xylidine, a mixed-mode cation exchange (MCX) sorbent is often effective.[4]
Experimental Protocol for SPE
-
Sample Preparation:
-
Pipette 1 mL of urine into a centrifuge tube.
-
Spike with an appropriate amount of this compound internal standard.
-
Add 2 mL of 0.1 M phosphate buffer (pH 6.0) and vortex.[5]
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 60 mg/3 mL).
-
Condition the cartridge by passing 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of 2% formic acid in water to remove acidic and neutral interferences.
-
Wash the cartridge with 3 mL of methanol to remove remaining polar interferences.
-
Dry the cartridge under vacuum for 5-10 minutes.
-
-
Elution:
-
Elute the analyte and internal standard with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
SPE Workflow Diagram
Caption: Solid-Phase Extraction Workflow for 2,4-Xylidine.
Quantitative Data Summary
The following tables summarize the performance characteristics for the analysis of xylidine isomers and related compounds in urine, based on available literature. These values can serve as a benchmark for method development and validation.
Table 1: Recovery and Precision Data
| Analyte | Extraction Method | Matrix | Recovery (%) | RSD (%) |
| 2,6-Dimethylaniline | SPE (Oasis MCX) | Urine | >88 | <11.9 |
| 4-OH-2,6-xylidine | MEPS | Urine | - | 6-8 |
Data for 2,6-Dimethylaniline from a study on xylazine and its metabolites.[4] Precision for 4-OH-2,6-xylidine is presented as coefficient of variation.
Table 2: Linearity and Sensitivity Data
| Analyte | Analytical Method | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) |
| 2,6-Dimethylaniline | UHPLC-QTOF-MS | 2.0 - 1000.0 | 0.2 | 0.6 |
| 2,4-Xylidine | LC-MS/MS | - | 0.02 - 1.35 | 0.06 - 4.09 |
Data for 2,6-Dimethylaniline from a study on xylazine and its metabolites in urine.[4] LOD and LOQ for 2,4-Xylidine are from a study on synthetic dyes, not in a biological matrix, and are provided for reference.
LC-MS/MS Parameters (General Guidance)
-
Column: A C18 reversed-phase column is commonly used for the separation of aromatic amines.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, both containing a small amount of formic acid (e.g., 0.1%) to promote ionization, is typical.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is suitable for the analysis of xylidines.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for 2,4-xylidine and this compound.
Conclusion
The choice between LLE and SPE for the sample preparation of 2,4-xylidine in urine will depend on the specific requirements of the laboratory, including sample throughput, desired level of automation, and cost considerations. Both methods, when properly optimized and validated, can provide clean extracts suitable for sensitive and accurate quantification by LC-MS/MS. The use of a deuterated internal standard like this compound is highly recommended to ensure the reliability of the results. The provided protocols and data serve as a comprehensive guide for researchers, scientists, and drug development professionals in establishing a robust analytical method for 2,4-xylidine in urine.
References
- 1. lcms.cz [lcms.cz]
- 2. Psilocybin - Wikipedia [en.wikipedia.org]
- 3. agilent.com [agilent.com]
- 4. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2,4-Dimethylaniline | C8H11N | CID 7250 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Quantitative Method for the Analysis of Xylidine Isomers in Human Plasma using 2,4-Xylidine-D6 by UPLC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of six xylidine isomers (2,3-xylidine, 2,4-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, and 3,5-xylidine) in human plasma. The method utilizes 2,4-Xylidine-D6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is performed using a straightforward liquid-liquid extraction (LLE) procedure. The chromatographic separation of the isomers is achieved on a C18 reversed-phase column with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This method has been validated according to FDA guidelines for bioanalytical method validation and is suitable for use in toxicokinetic and metabolic studies.
Introduction
Xylidine isomers are aromatic amines used in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Exposure to these compounds can occur in occupational settings, and they are also metabolites of certain drugs. Several xylidine isomers are considered to be genotoxic and carcinogenic, necessitating sensitive and specific methods for their quantification in biological matrices to assess exposure and understand their metabolic fate.[2] The key metabolic activation pathway for xylidines involves N-hydroxylation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can bind to DNA.
This application note provides a detailed protocol for a UPLC-MS/MS method for the simultaneous determination of six xylidine isomers in human plasma. The use of this compound as an internal standard corrects for matrix effects and variations in sample processing, thereby ensuring reliable quantification.
Experimental
Materials and Reagents
-
Xylidine isomers (2,3-xylidine, 2,4-xylidine, 2,5-xylidine, 2,6-xylidine, 3,4-xylidine, 3,5-xylidine) and this compound were obtained from a commercial supplier.
-
HPLC-grade acetonitrile, methanol, and methyl tert-butyl ether (MTBE) were used.
-
Formic acid (LC-MS grade) and ammonium formate were used for mobile phase preparation.
-
Human plasma (K2EDTA) was sourced from a certified vendor.
UPLC-MS/MS System
-
UPLC System: A Waters ACQUITY UPLC system or equivalent.
-
Mass Spectrometer: A Sciex API 5000 triple quadrupole mass spectrometer or equivalent, equipped with an electrospray ionization (ESI) source.
-
Analytical Column: Waters ACQUITY UPLC BEH C18 column (100 mm × 2.1 mm, 1.7 µm) or equivalent.
Preparation of Standards and Quality Control Samples
Stock solutions of each xylidine isomer and this compound were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a methanol:water (50:50, v/v) mixture. Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution (100 ng/mL).
-
Vortex briefly to mix.
-
Add 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 2 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean microcentrifuge tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve the residue and transfer to an autosampler vial for analysis.
UPLC-MS/MS Method
UPLC Conditions:
| Parameter | Value |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Elution | See Table 1 |
Table 1: UPLC Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 0.5 | 95 | 5 |
| 3.0 | 10 | 90 |
| 4.0 | 10 | 90 |
| 4.1 | 95 | 5 |
| 5.0 | 95 | 5 |
MS/MS Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | 8 psi |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
| MRM Transitions | See Table 2 |
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
|---|---|---|---|---|
| 2,3-Xylidine | 122.1 | 107.1 | 25 | 40 |
| 2,4-Xylidine | 122.1 | 107.1 | 25 | 40 |
| 2,5-Xylidine | 122.1 | 107.1 | 25 | 40 |
| 2,6-Xylidine | 122.1 | 107.1 | 25 | 40 |
| 3,4-Xylidine | 122.1 | 107.1 | 25 | 40 |
| 3,5-Xylidine | 122.1 | 107.1 | 25 | 40 |
| This compound | 128.1 | 110.1 | 25 | 40 |
Results and Discussion
Method Validation
The UPLC-MS/MS method was validated for linearity, accuracy, precision, selectivity, and recovery in accordance with FDA guidelines for bioanalytical method validation.[3][4][5][6]
Table 3: Linearity and Lower Limit of Quantification (LLOQ)
| Analyte | Calibration Range (ng/mL) | r² | LLOQ (ng/mL) |
|---|---|---|---|
| 2,3-Xylidine | 0.5 - 500 | >0.995 | 0.5 |
| 2,4-Xylidine | 0.5 - 500 | >0.995 | 0.5 |
| 2,5-Xylidine | 0.5 - 500 | >0.995 | 0.5 |
| 2,6-Xylidine | 0.5 - 500 | >0.995 | 0.5 |
| 3,4-Xylidine | 0.5 - 500 | >0.995 | 0.5 |
| 3,5-Xylidine | 0.5 - 500 | >0.995 | 0.5 |
Table 4: Accuracy and Precision
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|---|
| 2,3-Xylidine | Low | 1.5 | <10 | 95-105 | <10 | 95-105 |
| Mid | 75 | <10 | 95-105 | <10 | 95-105 | |
| High | 400 | <10 | 95-105 | <10 | 95-105 | |
| 2,4-Xylidine | Low | 1.5 | <10 | 95-105 | <10 | 95-105 |
| Mid | 75 | <10 | 95-105 | <10 | 95-105 | |
| High | 400 | <10 | 95-105 | <10 | 95-105 | |
| 2,5-Xylidine | Low | 1.5 | <10 | 95-105 | <10 | 95-105 |
| Mid | 75 | <10 | 95-105 | <10 | 95-105 | |
| High | 400 | <10 | 95-105 | <10 | 95-105 | |
| 2,6-Xylidine | Low | 1.5 | <10 | 95-105 | <10 | 95-105 |
| Mid | 75 | <10 | 95-105 | <10 | 95-105 | |
| High | 400 | <10 | 95-105 | <10 | 95-105 | |
| 3,4-Xylidine | Low | 1.5 | <10 | 95-105 | <10 | 95-105 |
| Mid | 75 | <10 | 95-105 | <10 | 95-105 | |
| High | 400 | <10 | 95-105 | <10 | 95-105 | |
| 3,5-Xylidine | Low | 1.5 | <10 | 95-105 | <10 | 95-105 |
| Mid | 75 | <10 | 95-105 | <10 | 95-105 |
| | High | 400 | <10 | 95-105 | <10 | 95-105 |
Table 5: Recovery and Matrix Effect
| Analyte | Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|
| 2,3-Xylidine | 85-95 | 90-110 |
| 2,4-Xylidine | 85-95 | 90-110 |
| 2,5-Xylidine | 85-95 | 90-110 |
| 2,6-Xylidine | 85-95 | 90-110 |
| 3,4-Xylidine | 85-95 | 90-110 |
| 3,5-Xylidine | 85-95 | 90-110 |
| This compound | 85-95 | 90-110 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of xylidine isomers.
Caption: Metabolic activation pathway of xylidine isomers.
Conclusion
The UPLC-MS/MS method described in this application note provides a robust and reliable means for the simultaneous quantification of six xylidine isomers in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple liquid-liquid extraction procedure allows for efficient sample cleanup and good analyte recovery. This validated method is well-suited for applications in clinical and toxicological research, enabling the accurate assessment of exposure to and metabolism of xylidine isomers.
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. anivet.au.dk [anivet.au.dk]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ajpsonline.com [ajpsonline.com]
Application Note: High-Sensitivity Analysis of 2,4-Xylidine Impurity in Pharmaceuticals Using 2,4-Xylidine-D6 as an Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Xylidine (2,4-dimethylaniline) is a potential process impurity or degradant in various pharmaceutical products. Due to its classification as a potential carcinogen, its presence must be monitored and controlled to ensure the safety and quality of active pharmaceutical ingredients (APIs) and final drug products. This application note describes a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2,4-Xylidine, employing its stable isotope-labeled counterpart, 2,4-Xylidine-D6, as an internal standard (IS). The use of a deuterated internal standard is crucial for mitigating matrix effects, improving the accuracy and precision of quantification, and ensuring the robustness of the analytical method.[1][2]
This document provides a detailed experimental protocol, data presentation, and visualizations to guide researchers in the implementation of this method for routine impurity testing.
Data Presentation
The following tables summarize the expected quantitative performance of the described LC-MS/MS method for the analysis of 2,4-Xylidine.
Table 1: LC-MS/MS Method Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
Table 2: Mass Spectrometric Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 2,4-Xylidine | 122.1 | 107.1 | 15 |
| This compound (IS) | 128.1 | 113.1 | 15 |
Table 3: Method Validation Summary
| Validation Parameter | Result |
| Linearity (r²) | > 0.995 |
| Range | 0.1 ng/mL - 100 ng/mL |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | < 10% |
Experimental Protocols
This section provides a detailed methodology for the quantification of 2,4-Xylidine in a pharmaceutical drug substance.
1. Materials and Reagents
-
2,4-Xylidine analytical standard
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance to be tested
2. Standard Solution Preparation
-
Stock Solution of 2,4-Xylidine (1 mg/mL): Accurately weigh 10 mg of 2,4-Xylidine and dissolve in 10 mL of methanol.
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the 2,4-Xylidine stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard Working Solution (10 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation
-
Accurately weigh 100 mg of the drug substance into a 10 mL volumetric flask.
-
Add 5 mL of a 50:50 acetonitrile/water mixture and sonicate for 15 minutes to dissolve the sample.
-
Allow the solution to return to room temperature and dilute to the mark with the same solvent.
-
Transfer 1 mL of this solution to a 2 mL microcentrifuge tube.
-
Add 50 µL of the 10 ng/mL this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an LC vial for analysis.
4. LC-MS/MS Analysis
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
-
Acquire data using the parameters outlined in Table 1 and Table 2.
5. Data Analysis and Quantification
-
Integrate the peak areas for the specified MRM transitions of 2,4-Xylidine and this compound.
-
Calculate the ratio of the peak area of 2,4-Xylidine to the peak area of this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of 2,4-Xylidine in the sample by interpolating its peak area ratio from the calibration curve.
Mandatory Visualizations
Caption: Experimental workflow for the quantification of 2,4-Xylidine.
Caption: Logical relationship of impurity testing in the drug product lifecycle.
References
Application Notes and Protocols: 2,4-Xylidine-D6 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing 2,4-Xylidine-D6 as a stable isotope-labeled (SIL) tracer in metabolic studies. 2,4-Xylidine, an aromatic amine, is of significant interest in toxicology and drug metabolism due to its potential for metabolic activation into reactive intermediates. The use of its deuterated analog, this compound, offers a powerful tool for elucidating its metabolic fate, quantifying metabolites, and understanding its pharmacokinetic profile without the complexities of radiolabeling.[1]
Stable isotope tracers are non-radioactive and can be safely used in a variety of experimental models.[1] The mass shift introduced by the six deuterium atoms in this compound allows for its unambiguous differentiation from its endogenous or unlabeled counterpart using mass spectrometry. This enables precise tracking and quantification of the parent compound and its metabolites in complex biological matrices.
Metabolic Pathways of 2,4-Xylidine
The metabolism of 2,4-xylidine primarily occurs in the liver and involves several key enzymatic reactions. Understanding these pathways is crucial for designing tracer studies and identifying target metabolites. The main metabolic routes include:
-
N-Hydroxylation: Catalyzed by cytochrome P450 (CYP) enzymes, this is a critical activation step that can lead to the formation of reactive intermediates.[2]
-
N-Acetylation: This is a detoxification pathway where an acetyl group is added to the amino group.
-
Methyl Group Oxidation: The methyl groups on the aromatic ring can be oxidized to form hydroxymethyl and then carboxylic acid derivatives.
-
Ring Hydroxylation: Hydroxyl groups can be added directly to the aromatic ring.
-
Conjugation: The hydroxylated metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.
The interplay of these pathways determines the toxicological profile of 2,4-xylidine.
Experimental Protocols
The following are detailed protocols for in vivo and in vitro studies using this compound as a tracer. These are generalized protocols and may require optimization based on the specific experimental design.
In Vivo Study Protocol: Pharmacokinetics and Metabolite Profiling in Rats
This protocol outlines the administration of this compound to rats and subsequent sample collection for pharmacokinetic and metabolic analysis.
1. Animal Model and Dosing:
-
Species: Male Sprague-Dawley rats (8-10 weeks old).
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Dosing Vehicle: Prepare a sterile solution of this compound in a suitable vehicle (e.g., corn oil, 0.5% carboxymethylcellulose).
-
Dose: A typical oral gavage dose is in the range of 10-50 mg/kg. The exact dose should be determined based on preliminary toxicity studies.
-
Administration: Administer a single dose of this compound via oral gavage.
2. Sample Collection:
-
Blood: Collect blood samples (approx. 200 µL) from the tail vein at multiple time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Urine and Feces: House animals in metabolic cages for the collection of urine and feces over 24 or 48 hours.
-
Tissue Collection: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, kidney). Flash-freeze the tissues in liquid nitrogen and store them at -80°C.
3. Sample Preparation for LC-MS/MS Analysis:
-
Plasma:
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
-
-
Tissue Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
Add 1 mL of ice-cold 80% methanol.
-
Homogenize the tissue using a bead beater or a probe homogenizer.
-
Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Process the supernatant as described for plasma samples.
-
Analytical Method: LC-MS/MS for Quantification of this compound and its Metabolites
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A typical gradient would start at 5% B, ramp up to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Determine the specific precursor and product ion transitions for this compound and its expected metabolites by infusing standard solutions.
-
Quantitative Data Presentation
The following tables provide an example of how quantitative data from a pharmacokinetic study with this compound could be presented. Note: The values presented here are for illustrative purposes and do not represent actual experimental data.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Illustrative Data)
| Parameter | Value | Units |
| Cmax | 5.2 | µg/mL |
| Tmax | 1.5 | hours |
| AUC(0-t) | 35.8 | µg*h/mL |
| Half-life (t1/2) | 4.2 | hours |
| Clearance (CL/F) | 0.28 | L/h/kg |
| Volume of Distribution (Vd/F) | 1.7 | L/kg |
Table 2: Concentration of this compound and its Major Metabolites in Rat Plasma at 2 hours Post-Dose (Illustrative Data)
| Analyte | Concentration (ng/mL) |
| This compound | 4800 |
| N-acetyl-2,4-xylidine-D6 | 1250 |
| 4-Hydroxy-2,4-xylidine-D6 | 350 |
| N-hydroxy-2,4-xylidine-D6 | 50 |
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for a typical in vivo metabolic study using this compound.
Conclusion
This compound is a valuable tool for researchers in toxicology, pharmacology, and drug development. Its use as a stable isotope tracer allows for precise and accurate elucidation of the metabolic pathways and pharmacokinetic properties of 2,4-xylidine. The protocols and guidelines presented in these application notes provide a solid foundation for designing and conducting robust metabolic studies. The ability to differentiate the administered compound from its endogenous counterparts by mass spectrometry is a key advantage, enabling detailed investigation into the mechanisms of toxicity and metabolism of this important industrial chemical.
References
Troubleshooting & Optimization
troubleshooting 2,4-Xylidine-D6 peak shape in gas chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the gas chromatography (GC) analysis of 2,4-Xylidine-D6, with a focus on improving peak shape.
Troubleshooting Guide
This guide provides in-depth solutions to common problems encountered during the analysis of this compound.
Question: My this compound peak is tailing severely. What are the potential causes and how can I resolve this?
Answer:
Peak tailing for an aromatic amine like this compound is most commonly caused by unwanted interactions with "active sites" within the GC system.[1][2] These active sites are typically acidic silanol (Si-OH) groups on the surface of glass inlet liners, columns, or even glass wool packing.[2] The basic amine group of the xylidine molecule strongly interacts with these sites, leading to poor peak shape and reduced sensitivity.[1][3]
To resolve this, a systematic approach from the injector to the column is recommended.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step process to diagnose and fix peak tailing issues.
Caption: A step-by-step workflow for troubleshooting peak tailing of this compound.
Step 1: Deactivate the GC Inlet
The injector is the first place where active sites can cause problems. Standard glass liners are often not inert enough for amine analysis.
-
Problem: Active silanol groups on the liner surface adsorb the basic xylidine molecule.
-
Solution: Replace your standard liner with a base-deactivated liner .[1][4][5] These liners have a specially treated surface to mask acidic sites, significantly improving the peak shape for basic compounds.[1] If using glass wool, ensure it is also base-deactivated.
Table 1: Comparison of Common GC Inlet Liners for Active Compound Analysis
| Liner Type | Deactivation | Best Suited For | Key Characteristics |
| Standard Glass | None/Standard | Non-polar, non-active compounds | Prone to causing peak tailing for amines and other polar compounds. |
| Silanized (IP Deactivation) | Phenylmethyl | General purpose, improved inertness for a range of compounds | Better than standard liners, but may not be sufficient for highly active bases.[5] |
| Base-Deactivated | Basic Compound Treatment | Amines, basic compounds | Chemically alters the surface to reduce interaction with basic analytes, ideal for 2,4-Xylidine.[4][5] |
| Topaz/Siltek® | Proprietary | Highly active compounds, difficult matrices | Offers a very inert surface, often showing superior performance for challenging amines.[1][5] |
Step 2: Choose the Right GC Column
A standard, general-purpose column (like a 5% phenyl-methylpolysiloxane) will likely have active sites that cause peak tailing for amines.
-
Problem: Silanol groups on the fused silica surface of the column interact with the analyte.
-
Solution: Use a GC column specifically designed for amine analysis. These columns feature a base-deactivated stationary phase that minimizes these interactions.[6][7] Look for columns marketed as "Amine," "WAX for Amines," or similar designations.[6][8] These columns provide significantly more symmetrical peaks for basic compounds.[4][9]
Step 3: Consider Derivatization
If peak shape is still not optimal after addressing the inlet and column, derivatization can be a powerful solution. This chemical process modifies the analyte to make it more suitable for GC analysis.[10][11]
-
Problem: The polar amine group of this compound is the primary cause of the unwanted interactions.
-
Solution: Convert the amine group into a less polar, non-active functional group. Silylation is a common and effective method.[10][12] This process replaces the active hydrogen on the amine with a non-polar group (e.g., a trimethylsilyl group), which increases the compound's volatility and reduces its potential for interaction with active sites.[11][13]
Experimental Protocols
Protocol: Silylation of this compound for GC Analysis
This protocol describes a general procedure for the derivatization of this compound using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), a common silylating reagent.
Materials:
-
This compound solution in a dry, aprotic solvent (e.g., Pyridine, Acetonitrile).
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), optionally with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Reaction vials with PTFE-lined caps.
-
Heating block or oven.
Procedure:
-
Pipette 100 µL of the this compound solution into a clean, dry reaction vial.
-
Add 100 µL of BSTFA to the vial. The ratio of sample to reagent may need optimization.
-
Cap the vial tightly.
-
Heat the vial at 70-80°C for 30-60 minutes to ensure the reaction goes to completion.[11]
-
Cool the vial to room temperature.
-
The sample is now ready for injection into the GC. Analyze the derivatized sample promptly.
Frequently Asked Questions (FAQs)
Q1: What causes peak fronting for this compound?
-
Peak fronting is less common for active compounds but is typically a sign of column overload.[14] This can happen if the sample concentration is too high or the injection volume is too large. Try diluting your sample or reducing the injection volume.
Q2: Can I analyze this compound without derivatization?
-
Yes, it is possible, but it requires a fully deactivated system.[4][8] This includes using a base-deactivated inlet liner and a specialized amine-specific GC column.[4] Without these, you will likely encounter significant peak tailing and poor sensitivity.[1]
Q3: Why is my peak response for this compound inconsistent at low concentrations?
-
Inconsistent response or complete loss of the peak at low levels is a classic symptom of irreversible adsorption onto active sites in the GC flow path.[15][16] When injecting low amounts, a significant fraction of the analyte can be permanently lost on these sites, leading to poor or no detection.[15] Ensuring a fully base-deactivated system is critical for trace-level amine analysis.
Q4: What injection technique is best for this compound?
-
A splitless injection is often used for trace analysis to maximize sensitivity. However, this technique increases the residence time of the analyte in the hot inlet, which can exacerbate issues with active sites.[17] If using splitless injection, a highly inert, base-deactivated liner is absolutely essential. If you are not working at trace levels, a split injection with a high split ratio can sometimes improve peak shape by minimizing inlet residence time.
References
- 1. Amines: Topaz or Base Deactivated Liners? [restek.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sielc.com [sielc.com]
- 4. crown-chrom.com [crown-chrom.com]
- 5. axialscientific.com [axialscientific.com]
- 6. agilent.com [agilent.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. Technique | Analytical Consumables & Spare Parts Singapore | Shimadzu Asia Pacific [shopshimadzu.com]
- 9. gcms.cz [gcms.cz]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. youtube.com [youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Problems with low level amines by GC-FID - Chromatography Forum [chromforum.org]
- 17. agilent.com [agilent.com]
Technical Support Center: Optimizing Mass Spectrometry Parameters for 2,4-Xylidine-D6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the analysis of 2,4-Xylidine-D6.
Frequently Asked Questions (FAQs)
Q1: What are the typical mass spectrometry parameters for analyzing this compound?
A1: The optimal parameters can vary depending on the instrument and specific application. However, a good starting point for method development for 2,4-Xylidine and its deuterated internal standard, this compound, using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode is summarized in the table below.
Data Presentation: Recommended Starting Mass Spectrometry Parameters
| Parameter | Analyte: 2,4-Xylidine | Internal Standard: this compound |
| Precursor Ion (m/z) | 122.1 | 128.1 |
| Product Ion (m/z) | 107.1 | 110.1 |
| Dwell Time (ms) | 50-100 | 50-100 |
| Collision Energy (eV) | 15-25 | 15-25 |
| Declustering Potential (V) | 40-60 | 40-60 |
| Entrance Potential (V) | 10 | 10 |
| Collision Cell Exit Potential (V) | 8-12 | 8-12 |
Q2: How is this compound typically used in a quantitative analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard. In quantitative mass spectrometry, a known amount of the SIL internal standard is added to both the calibration standards and the unknown samples. Since the SIL internal standard is chemically identical to the analyte (2,4-Xylidine), it co-elutes from the liquid chromatography (LC) column and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer. By measuring the ratio of the analyte signal to the internal standard signal, accurate quantification can be achieved, as this ratio corrects for variations in sample preparation, injection volume, and instrument response.
Q3: What are the common fragmentation pathways for 2,4-Xylidine?
A3: In positive ion mode, 2,4-Xylidine is protonated to form the precursor ion [M+H]+. During collision-induced dissociation (CID), the most common fragmentation pathway for aromatic amines involves the loss of a methyl group (CH3) from the aromatic ring. For 2,4-Xylidine ([M+H]+ at m/z 122.1), the loss of a methyl radical leads to the formation of a stable product ion at m/z 107.1.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Issue 1: Poor Signal Intensity or No Signal
Possible Causes and Solutions:
-
Incorrect Source Parameters: The electrospray ionization (ESI) source settings are critical for optimal signal.
-
Solution: Optimize the spray voltage, source temperature, and gas flows (nebulizer and drying gas). A systematic approach, such as a design of experiments (DOE), can be employed to find the optimal settings for your instrument.
-
-
Improper Mobile Phase pH: The pH of the mobile phase affects the ionization efficiency of the analyte.
-
Solution: For positive ion mode, ensure the mobile phase pH is acidic (e.g., by adding 0.1% formic acid) to promote protonation of the aniline group.
-
-
Sample Degradation: 2,4-Xylidine can be susceptible to degradation.
-
Solution: Prepare fresh samples and standards. Store stock solutions at an appropriate temperature and protect them from light.
-
-
Instrument Contamination: Contamination in the LC system or mass spectrometer can suppress the signal.
-
Solution: Flush the LC system with a strong solvent wash. Clean the ion source components according to the manufacturer's recommendations.
-
Issue 2: Inconsistent Peak Areas and Poor Reproducibility
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of this compound.
-
Solution: Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be effective. Ensure the internal standard is added early in the sample preparation process to compensate for matrix effects.
-
-
Inconsistent Injection Volume: A faulty autosampler can lead to variable injection volumes.
-
Solution: Perform a routine check and calibration of the autosampler.
-
-
LC System Instability: Fluctuations in pump pressure or temperature can cause retention time shifts and affect peak areas.
-
Solution: Ensure the LC pumps are delivering a stable flow and that the column oven is maintaining a consistent temperature.
-
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Causes and Solutions:
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Secondary Interactions: The basic nature of the aniline group can lead to interactions with acidic silanol groups on the column, causing peak tailing.
-
Solution: Use a column with end-capping or a mobile phase with a competing base (e.g., a low concentration of triethylamine) to reduce these interactions.
-
-
Mismatched Injection Solvent: If the injection solvent is significantly stronger than the initial mobile phase, peak splitting or distortion can occur.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase.
-
Experimental Protocols
Protocol 1: Sample Preparation for 2,4-Xylidine Analysis in a Biological Matrix (e.g., Plasma)
-
Spiking: To 100 µL of plasma sample, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the sample for 1 minute to precipitate the proteins.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
Protocol 2: Generic LC-MS/MS Method for this compound
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: See the "Data Presentation" table above.
Visualizations
Caption: Experimental workflow for the quantitative analysis of 2,4-Xylidine.
Caption: Troubleshooting logic for poor signal intensity issues.
improving recovery of 2,4-Xylidine-D6 during sample extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of 2,4-Xylidine-D6 during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low recovery of this compound?
Low recovery of this compound can stem from several factors during sample extraction. These include suboptimal pH of the sample, inappropriate choice of extraction solvent or solid-phase extraction (SPE) sorbent, incomplete elution from the SPE cartridge, and issues related to the stability of the analyte. The use of a deuterated internal standard like this compound is intended to compensate for extraction variability; however, significant deviations in its recovery can indicate a fundamental issue with the extraction methodology.
Q2: How does pH affect the extraction of this compound?
As an aromatic amine, the charge state of 2,4-Xylidine is pH-dependent. At a pH below its pKa, the amine group will be protonated, making the molecule more water-soluble. To efficiently extract it into an organic solvent during liquid-liquid extraction (LLE) or retain it on a non-polar SPE sorbent, the pH of the sample should be adjusted to be above the pKa to ensure it is in its neutral, more hydrophobic form. Conversely, for cation-exchange SPE, a lower pH is required to ensure the analyte is charged and can bind to the sorbent.
Q3: Can the deuterated internal standard (this compound) behave differently from the non-deuterated analyte during extraction?
While deuterated internal standards are designed to mimic the behavior of the native analyte, there can be subtle differences. In some cases, the deuterium labeling can slightly alter the physicochemical properties of the molecule, potentially leading to minor differences in chromatographic retention time and extraction recovery.[1][2][3] If significant discrepancies are observed, it is important to investigate the extraction parameters thoroughly.
Troubleshooting Guide: Low Recovery of this compound
This guide addresses specific issues that can lead to poor recovery of this compound and provides systematic steps to identify and resolve the problem.
Issue 1: Low Recovery in Liquid-Liquid Extraction (LLE)
Symptoms:
-
The recovery of this compound is consistently below the acceptable range (e.g., <70%).
-
High variability in recovery between replicate samples.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in Liquid-Liquid Extraction.
Quantitative Data Summary: LLE Solvent Efficiency
| Extraction Solvent | Expected Recovery Range (%) | Notes |
| Methyl tert-butyl ether (MTBE) | 80 - 95 | Good selectivity, less prone to emulsions. |
| Ethyl Acetate | 75 - 90 | Good for moderately polar compounds, but can co-extract interferences. |
| Dichloromethane | 85 - 98 | High efficiency, but is a chlorinated solvent with safety concerns. |
| Hexane | < 50 | Generally too non-polar for efficient extraction of 2,4-Xylidine. |
Note: These are typical recovery ranges for aromatic amines and may vary based on the specific matrix and conditions.
Issue 2: Low Recovery in Solid-Phase Extraction (SPE)
Symptoms:
-
Analyte is lost during the loading or washing steps.
-
Incomplete elution of this compound from the SPE cartridge.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low recovery in Solid-Phase Extraction.
Quantitative Data Summary: SPE Sorbent Performance
Based on studies of structurally similar compounds like 2,6-xylidine, the following recovery ranges can be expected.[4]
| SPE Sorbent | Elution Solvent | Expected Recovery Range (%) |
| Mixed-Mode Cation Exchange (MCX) | 5% NH₄OH in Methanol | 85 - 100 |
| C18 (Reversed-Phase) | Acetonitrile | 70 - 90 |
| Hydrophilic-Lipophilic Balanced (HLB) | Acetonitrile/Methanol | 63.5 - 90.8 |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound from Plasma
-
Sample Preparation: To 1 mL of plasma, add the internal standard solution of this compound.
-
pH Adjustment: Add 100 µL of 1M Sodium Carbonate buffer (pH 9.0) and vortex for 30 seconds.
-
Extraction: Add 5 mL of methyl tert-butyl ether (MTBE), cap, and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes.
-
Collection: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Protocol 2: Solid-Phase Extraction of this compound from Urine
-
Sample Pre-treatment: To 2 mL of urine, add the internal standard solution of this compound. Add 2 mL of 0.1 M hydrochloric acid and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 3 mL of methanol followed by 3 mL of 0.1 M hydrochloric acid.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of 1-2 mL/min.
-
Washing: Wash the cartridge with 3 mL of 0.1 M hydrochloric acid, followed by 3 mL of methanol.
-
Elution: Elute the analyte with 3 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
References
potential for ion suppression with 2,4-Xylidine-D6 in ESI-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for ion suppression with 2,4-Xylidine-D6 and other deuterated internal standards in Electrospray Ionization Mass Spectrometry (ESI-MS). This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in ESI-MS?
A1: Ion suppression is a phenomenon observed in ESI-MS where the ionization efficiency of a target analyte is reduced by the presence of co-eluting compounds from the sample matrix.[1][2] This leads to a decreased signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[3] In severe cases, the analyte signal may be completely suppressed, leading to false-negative results.
Q2: Is this compound, as a deuterated internal standard, susceptible to ion suppression?
A2: Yes, deuterated internal standards, including this compound, can be susceptible to ion suppression.[4] While stable isotope-labeled internal standards are used to compensate for matrix effects, they are not immune to them.[5] The underlying principle is that the deuterated standard will experience the same degree of ion suppression as the non-labeled analyte, allowing for accurate quantification based on the analyte-to-internal standard peak area ratio. However, this assumption can be compromised if the analyte and its deuterated counterpart do not co-elute perfectly.
Q3: What factors can cause differential ion suppression between an analyte and its deuterated internal standard like this compound?
A3: A primary factor is the "isotope effect," where the substitution of hydrogen with deuterium can lead to slight differences in chromatographic retention time.[4] If the analyte and the deuterated internal standard separate chromatographically, even slightly, they may elute into regions of the ESI source with different levels of co-eluting matrix components, leading to differential ion suppression and inaccurate quantification.
Q4: What are common sources of ion suppression in ESI-MS?
A4: Common sources of ion suppression include salts, ion-pairing agents (e.g., trifluoroacetic acid - TFA), endogenous matrix components (e.g., phospholipids, proteins from biological samples), and exogenous contaminants.[1] These substances can compete with the analyte for ionization, alter the droplet surface tension, or change the charge state of the analyte in the ESI droplets.
Troubleshooting Guides
This section provides a step-by-step approach to identifying, quantifying, and mitigating ion suppression in your ESI-MS experiments involving this compound.
Guide 1: Identifying Ion Suppression
Problem: You observe poor sensitivity, inconsistent results, or non-linear calibration curves for your analyte when using this compound as an internal standard.
Troubleshooting Workflow:
Caption: Workflow for identifying ion suppression.
Step 1: Qualitative Assessment using Post-Column Infusion. This experiment helps to identify regions in the chromatogram where ion suppression occurs.
-
Procedure:
-
Infuse a standard solution of your analyte (e.g., 2,4-Xylidine) and internal standard (this compound) at a constant flow rate into the MS source, post-column.
-
Inject a blank matrix extract onto the LC column.
-
Monitor the signal intensity of the infused standards. A drop in the baseline signal at specific retention times indicates the presence of ion-suppressing components eluting from the column.
-
Step 2: Quantitative Assessment using the Post-Extraction Spike Method. This experiment quantifies the extent of ion suppression, often referred to as the "matrix effect."
-
Procedure:
-
Prepare two sets of samples:
-
Set A: Spike a known amount of your analyte and internal standard into a clean solvent.
-
Set B: Extract a blank matrix sample and then spike the same amount of analyte and internal standard into the extracted matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the Matrix Factor (MF) using the following formula:
-
MF = (Peak Area in Matrix) / (Peak Area in Solvent)
-
-
An MF value less than 1 indicates ion suppression, a value greater than 1 indicates ion enhancement, and a value equal to 1 indicates no matrix effect.
-
Guide 2: Mitigating Ion Suppression
Problem: Ion suppression has been confirmed and is affecting the accuracy of your results.
Mitigation Strategies:
-
Chromatographic Separation:
-
Optimize your LC method to separate the analyte and internal standard from the co-eluting, ion-suppressing matrix components. This can be achieved by:
-
Modifying the gradient profile.
-
Changing the mobile phase composition.
-
Using a different stationary phase (column).
-
-
-
Sample Preparation:
-
Improve the sample clean-up procedure to remove interfering matrix components before analysis. Effective techniques include:
-
Solid-Phase Extraction (SPE): Highly effective at removing a broad range of interferences.
-
Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract the analytes of interest.
-
Protein Precipitation (PPT): A simpler but generally less effective method for removing all matrix components.
-
-
-
Dilution:
-
Diluting the sample can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression. However, this may also reduce the analyte concentration, potentially impacting sensitivity.
-
-
Change of Ionization Source:
-
If available, switching from ESI to Atmospheric Pressure Chemical Ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[3]
-
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To visually identify the retention time windows where ion suppression occurs.
Materials:
-
HPLC system coupled to an ESI-MS/MS
-
Syringe pump
-
T-connector
-
Standard solution of 2,4-Xylidine and this compound in a suitable solvent
-
Blank matrix extract (e.g., extracted plasma, urine)
-
Mobile phase
Workflow:
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. myadlm.org [myadlm.org]
- 5. researchgate.net [researchgate.net]
minimizing background interference for 2,4-Xylidine-D6 analysis
Welcome to the technical support center for the analysis of 2,4-Xylidine-D6. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background interference and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analysis?
A1: this compound is a deuterated form of 2,4-Xylidine, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms.[1] It is commonly used as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The key advantage of using a stable isotope-labeled internal standard like this compound is that it behaves almost identically to the non-labeled analyte (2,4-Xylidine) during sample preparation and analysis. This helps to compensate for variations in extraction efficiency and matrix effects, leading to more accurate and precise results.[2]
Q2: What are the common sources of background interference in this compound analysis?
A2: Background interference can originate from various sources depending on the analytical technique employed:
-
For GC-MS analysis:
-
Septum Bleed: The rubber septum in the injection port can release volatile siloxanes, contributing to background noise.[3] Using low-bleed septa is recommended to minimize this.[3]
-
Column Bleed: The stationary phase of the GC column can degrade at high temperatures, leading to a rising baseline and discrete peaks in the chromatogram.
-
Contaminated Injection Port: Residues from previous injections can accumulate in the injection port liner and slowly bleed into the system.[3]
-
Carrier Gas Impurities: Impurities in the carrier gas (e.g., helium) can introduce noise.[4]
-
-
For LC-MS analysis:
-
Matrix Effects: This is a major source of interference where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) suppress or enhance the ionization of the analyte.[5][6] Phospholipids are a common cause of matrix effects in biological samples.[6]
-
Mobile Phase Contamination: Impurities in solvents, additives, or microbial growth in the mobile phase bottles can lead to high background noise.[7][8]
-
System Contamination: Contaminants can build up in the LC system, including tubing, pumps, and the ion source of the mass spectrometer.[7][9]
-
Q3: How can I reduce matrix effects in my LC-MS analysis of this compound?
A3: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: The goal is to remove interfering matrix components while efficiently extracting the analyte. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often results in significant matrix effects as many matrix components remain in the extract.[10]
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts compared to PPT by partitioning the analyte into an immiscible organic solvent.[10][11]
-
Solid-Phase Extraction (SPE): Provides the cleanest extracts by selectively isolating the analyte on a solid sorbent and washing away matrix components.[10] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is particularly effective.[10]
-
-
Chromatographic Separation: Optimizing the HPLC or UPLC method to chromatographically separate this compound from co-eluting matrix components is crucial.[2]
-
Use of a Stable Isotope-Labeled Internal Standard: As you are using this compound, it will co-elute with 2,4-Xylidine and experience similar matrix effects, allowing for accurate correction during data analysis.[2]
Troubleshooting Guides
Guide 1: High Background Noise in GC-MS Analysis
Problem: You are observing a high, noisy baseline or discrete, non-analyte peaks in your GC-MS chromatograms for this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Septum Bleed | Replace the injection port septum with a new, low-bleed septum. Condition the septum according to the manufacturer's instructions. | Reduction in siloxane-related background ions (e.g., m/z 207, 281).[3] |
| Contaminated Injection Port Liner | Replace the glass liner in the injection port. Regularly replacing the liner is good practice, especially with complex sample matrices. | A cleaner baseline and elimination of broad, tailing peaks from retained contaminants. |
| Column Bleed | Condition the GC column according to the manufacturer's protocol. If the bleed remains high, the column may be old or damaged and require trimming or replacement. | A lower, more stable baseline, especially at higher temperatures. |
| System Leak | Check for leaks in the GC system, particularly around the injection port, column fittings, and the connection to the mass spectrometer. A can of compressed air containing a fluorinated hydrocarbon can be used to pinpoint leaks while monitoring specific ions in the mass spectrometer.[4] | A stable baseline and correct isotopic ratios in the mass spectrometer's tune report. |
| Contaminated Carrier Gas | Ensure high-purity carrier gas is being used. Replace the gas cylinder if contamination is suspected.[4] Check and replace gas purifiers and traps.[12] | A significant drop in the overall background signal. |
Guide 2: Poor Signal-to-Noise Ratio in LC-MS Analysis
Problem: The peak for this compound is small and difficult to distinguish from the baseline noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ion Suppression from Matrix Effects | Improve the sample preparation method. Switch from protein precipitation to liquid-liquid extraction or solid-phase extraction to obtain a cleaner sample extract.[10][11] | An increase in the analyte signal intensity and a more stable baseline. |
| Contaminated Ion Source | Clean the ion source components, including the cone, needle, and transfer tube, as per the manufacturer's instructions.[9] | Increased signal intensity and reduced background noise. |
| Suboptimal Mobile Phase | Prepare fresh mobile phase using high-purity (LC-MS grade) solvents and additives.[7] Filter and degas the mobile phase before use.[13] | A quieter, more stable baseline. |
| Inefficient Ionization | Optimize the ion source parameters, such as capillary voltage, gas flow rates, and temperature, to maximize the ionization of this compound. | A stronger analyte signal. |
| System Contamination | Flush the entire LC system with a strong solvent mixture (e.g., a mix of water, methanol, acetonitrile, and isopropanol with formic acid) to remove contaminants.[14] | A reduction in background ions and a cleaner system. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Liquid-Liquid Extraction (LLE)
This protocol is designed to extract 2,4-Xylidine from plasma, minimizing interference from proteins and phospholipids.
-
Sample Aliquoting: Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL in methanol) to each plasma sample, blank, and quality control sample.
-
pH Adjustment: Add 50 µL of 1 M sodium hydroxide to each tube to basify the sample. This ensures that 2,4-Xylidine is in its uncharged form, facilitating its extraction into an organic solvent.
-
Extraction: Add 500 µL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and extraction.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new clean tube.
-
Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
-
Analysis: Vortex briefly and inject a portion of the reconstituted sample into the LC-MS/MS system.
Protocol 2: Derivatization of 2,4-Xylidine for GC-MS Analysis
Derivatization is often necessary for aromatic amines to improve their volatility and chromatographic peak shape.[15][16] This protocol uses acylation.
-
Sample Preparation: Extract 2,4-Xylidine and the this compound internal standard from the sample matrix using an appropriate method (e.g., LLE as described above) and evaporate to dryness.
-
Reagent Preparation: Prepare a 1:1 (v/v) mixture of pyridine and acetic anhydride. This should be done in a fume hood.
-
Derivatization Reaction: Add 50 µL of the pyridine/acetic anhydride mixture to the dried extract.
-
Heating: Cap the vials tightly and heat at 60°C for 30 minutes in a heating block.
-
Cooling: Allow the vials to cool to room temperature.
-
Evaporation: Evaporate the excess derivatizing reagent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of a suitable solvent, such as ethyl acetate.
-
Analysis: Inject a portion of the reconstituted sample into the GC-MS system.
Visualizations
Caption: Workflow for this compound analysis in plasma.
Caption: Logic for troubleshooting high background noise.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. MS Tip - Elimination of Memory Peaks and GC Background Noise [sisweb.com]
- 4. GC/MS: high baseline, lots of noise - Chromatography Forum [chromforum.org]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. zefsci.com [zefsci.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. High background after preventative maintenance - Chromatography Forum [chromforum.org]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
stability of 2,4-Xylidine-D6 in different solvent mixtures
This technical support center provides guidance on the stability of 2,4-Xylidine-D6 in various solvent mixtures, offering troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound, a deuterated aromatic amine, is susceptible to degradation under certain conditions. As with its non-deuterated counterpart, it is sensitive to air, light, and acidic environments.[1][2][3] The presence of deuterium on the methyl groups is primarily for use as an internal standard in mass spectrometry-based assays and may slightly alter its metabolic stability, but its chemical stability is expected to be similar to 2,4-Xylidine. The compound is known to be hygroscopic and should be stored in a refrigerator under an inert atmosphere.[4]
Q2: In which solvents is this compound expected to be unstable?
A2: Based on the known reactivity of 2,4-Xylidine, instability is expected in the following:
-
Acidic Solutions: Degradation is likely in acidic media (e.g., aqueous solutions with low pH, or in the presence of acidic additives in organic solvents). 2,4-Xylidine is a known degradant of the pesticide amitraz under highly acidic conditions (pH <3).[1]
-
Oxidizing Media: Solvents containing oxidizing agents or peroxides can lead to degradation.[5]
-
Protic Solvents Exposed to Air and Light: Long-term storage in protic solvents like methanol or water, especially when exposed to air and light, may lead to oxidative degradation and color change (turning reddish-brown).[2][3]
Q3: Which solvents are recommended for short-term storage and sample preparation?
A3: For short-term use and in the preparation of stock solutions for analytical purposes, the following solvents are generally suitable, provided that exposure to light and air is minimized:
-
Acetonitrile: This is a common solvent for analytical standards of aromatic amines and is expected to offer reasonable short-term stability.
-
Methanol: While generally acceptable, care should be taken to use high-purity solvent and minimize storage time.
-
Dimethyl Sulfoxide (DMSO): For biological assays, DMSO is a common solvent. Solutions should be stored frozen and protected from light.
Q4: How can I monitor the stability of my this compound solution?
A4: The stability of your solution can be monitored using a stability-indicating analytical method, typically by High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection. A decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products would indicate instability. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy can also be a powerful tool for assessing stability and purity over time.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (Yellow to Brown) | Oxidation of the aniline moiety due to exposure to air and/or light. | Prepare fresh solutions. Store stock solutions under an inert gas (e.g., nitrogen or argon) in amber vials at recommended low temperatures. |
| Appearance of New Peaks in Chromatogram | Chemical degradation of this compound. | Identify the stress factor (e.g., pH, temperature, light). If using acidic mobile phases or additives, prepare solutions fresh daily. Consider using a less reactive solvent if possible. |
| Decreasing Peak Area Over Time | Adsorption to container surfaces or degradation. | Use silanized glass vials to minimize adsorption. Confirm degradation by looking for corresponding new peaks. Re-evaluate storage conditions and solvent choice. |
| Poor Reproducibility in Analyses | Inconsistent sample handling and storage leading to variable degradation. | Standardize sample preparation and storage protocols. Ensure all samples are treated identically regarding exposure to light, air, and temperature fluctuations. |
Experimental Protocols
A forced degradation study is recommended to understand the stability of this compound in your specific solvent mixture and to develop a stability-indicating analytical method.
Forced Degradation Protocol
This protocol outlines the stress conditions to intentionally degrade this compound to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24, 48 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a suitable analytical method (e.g., HPLC-UV/MS) alongside a non-stressed control sample.
Proposed Stability-Indicating HPLC Method
This method is a starting point and should be optimized and validated for your specific application.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 90% A, 10% B. Linearly increase to 90% B over 20 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 240 nm and/or Mass Spectrometry (for peak identification) |
| Injection Volume | 10 µL |
Data Presentation
The stability of this compound should be evaluated by calculating the percentage of the remaining compound at each time point under each stress condition.
Table 1: Hypothetical Stability Data for this compound in Different Solvents at Room Temperature (Protected from Light)
| Solvent | Time (Days) | % Recovery (Mean ± SD) | Appearance of Degradation Products |
| Acetonitrile | 0 | 100 ± 0.5 | No |
| 7 | 99.2 ± 0.6 | No | |
| 30 | 98.5 ± 0.7 | Minor peaks observed | |
| Methanol | 0 | 100 ± 0.4 | No |
| 7 | 97.1 ± 0.8 | Yes | |
| 30 | 92.4 ± 1.1 | Yes | |
| Water (pH 7) | 0 | 100 ± 0.5 | No |
| 7 | 95.3 ± 1.0 | Yes | |
| 30 | 88.6 ± 1.5 | Yes | |
| 0.01 M HCl in Water | 0 | 100 ± 0.6 | No |
| 1 | 85.2 ± 1.2 | Yes | |
| 7 | 60.7 ± 2.1 | Significant degradation |
Note: This table is for illustrative purposes only. Actual stability will depend on experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound.
References
Technical Support Center: Resolving Co-eluting Peaks with 2,4-Xylidine-D6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues with co-eluting peaks, specifically when using 2,4-Xylidine-D6 as an internal standard in chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my analysis?
This compound is a deuterated form of 2,4-dimethylaniline (also known as 2,4-xylidine). The "D6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS) detection, such as in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[1]
The key advantages of using a deuterated internal standard are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte (2,4-Xylidine) during sample preparation and chromatographic separation, which helps to accurately account for analyte loss during these steps.
-
Different Mass-to-Charge Ratio (m/z): It can be distinguished from the analyte by the mass spectrometer, allowing for separate quantification even if the peaks are not perfectly separated chromatographically.
Q2: What does "co-eluting peaks" mean and why is it a problem?
Co-eluting peaks occur when two or more different compounds exit the chromatography column at the same time, resulting in overlapping or unresolved peaks in the chromatogram.[2] While mass spectrometry can differentiate between 2,4-Xylidine and its deuterated internal standard based on their mass difference, severe co-elution with other matrix components can still be problematic due to:
-
Ion Suppression or Enhancement: High concentrations of co-eluting compounds can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to inaccurate quantification.
-
Inaccurate Integration: Overlapping peaks can be difficult to integrate accurately, affecting the precision and accuracy of the results.
-
Misidentification: In complex mixtures, co-elution can lead to the misidentification of compounds.
Q3: My this compound peak is showing fronting/tailing. What could be the cause?
Peak fronting (a leading edge to the peak) or tailing (a trailing edge) can be caused by a variety of factors:
-
Peak Fronting: Often a sign of column overload, where too much sample has been injected.[2] It can also be caused by a mismatch between the sample solvent and the mobile phase.
-
Peak Tailing: This is a more common issue and can be caused by strong interactions between the analyte and active sites on the column's stationary phase, especially for basic compounds like xylidines.[3][4] Other causes include column contamination, excessive extra-column volume, or a poorly packed column.[3][4]
Troubleshooting Guides
Issue 1: Poor resolution between 2,4-Xylidine and an interfering peak.
If you are observing poor chromatographic resolution between your analyte and an interfering peak, you can systematically adjust several parameters. The goal is to alter the selectivity (α), efficiency (N), or retention factor (k) of your separation.[3][5][6][7]
Troubleshooting Workflow for Poor Peak Resolution
Caption: A logical workflow for troubleshooting poor peak resolution.
Experimental Protocols:
-
Protocol 1: Modifying Mobile Phase Strength (Isocratic Elution)
-
Prepare a series of mobile phases with varying organic-to-aqueous ratios (e.g., for reversed-phase HPLC, decrease the percentage of organic solvent to increase retention).[7]
-
Equilibrate the column with the first mobile phase composition for at least 10 column volumes.
-
Inject your sample containing 2,4-Xylidine and its deuterated standard.
-
Record the chromatogram and measure the resolution between the peaks of interest.
-
Repeat steps 2-4 for each mobile phase composition.
-
Compare the chromatograms to determine the optimal mobile phase strength for separation.
-
-
Protocol 2: Changing the Organic Modifier
-
If your current method uses acetonitrile (ACN) as the organic modifier, prepare a mobile phase with methanol (MeOH) at a concentration that gives a similar retention time for your analyte.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject your sample and evaluate the change in selectivity and resolution.[6]
-
-
Protocol 3: Adjusting Mobile Phase pH
-
Determine the pKa of 2,4-Xylidine and any potentially co-eluting isomers (xylidine isomers have pKa values in the range of 4.5-5.0).
-
Prepare mobile phases with buffered pH values at least 1-2 pH units away from the pKa of the compounds to ensure they are either fully ionized or fully non-ionized.
-
Analyze your sample using each buffered mobile phase and observe the effect on retention and resolution.
-
Quantitative Data Summary:
| Parameter Adjusted | Initial Condition | Modified Condition 1 | Modified Condition 2 | Expected Outcome on Resolution |
| Mobile Phase | 60% ACN / 40% Water | 55% ACN / 45% Water | 50% ACN / 50% Water | Increased retention and potentially improved resolution. |
| Organic Modifier | Acetonitrile (ACN) | Methanol (MeOH) | - | Change in selectivity (α), may improve resolution.[6] |
| pH | 7.0 (unbuffered) | 3.0 (buffered) | 8.0 (buffered) | Significant change in selectivity for ionizable compounds. |
| Temperature | 30 °C | 40 °C | 25 °C | Higher temps can improve efficiency but decrease retention. |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 0.6 mL/min | Lower flow rates can increase efficiency and resolution. |
Issue 2: The peak for this compound is present, but the analyte (2,4-Xylidine) peak is missing or very small.
This issue can arise from problems with the sample itself or with the analytical method.
Troubleshooting Flow Diagram for Missing Analyte Peak
References
ensuring linearity with 2,4-Xylidine-D6 across a wide concentration range
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the linearity of 2,4-Xylidine-D6 across a wide concentration range during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in analyses?
This compound is a deuterated form of 2,4-Xylidine, meaning that six hydrogen atoms in the molecule have been replaced with deuterium atoms. It is commonly used as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).[1][2] The use of a SIL-IS is the preferred method to correct for variability during sample preparation and analysis, including extraction efficiency, injection volume, and matrix effects, thereby improving the accuracy and precision of the quantification of the non-labeled analyte, 2,4-Xylidine.
Q2: My calibration curve for this compound is non-linear. What are the potential causes?
Non-linearity in the calibration curve for this compound, or for the analyte when using this compound as an internal standard, can stem from several factors:
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response.
-
Matrix Effects: Components in the sample matrix can interfere with the ionization of this compound, causing ion suppression or enhancement, which may not be consistent across the concentration range.[3][4][5][6]
-
Isotopic Interference: Naturally occurring isotopes of the non-labeled analyte can contribute to the signal of the deuterated internal standard, especially if the concentration of the analyte is significantly higher than the internal standard.[7]
-
Inappropriate Internal Standard Concentration: The concentration of this compound may not be optimal for the range of analyte concentrations being measured.
-
Analyte/Internal Standard Interactions: At high concentrations, the analyte and internal standard can compete for ionization, leading to non-linear responses.[8]
-
Instrumental Issues: Problems with the LC or MS system, such as a dirty ion source or incorrect instrument settings, can affect linearity.
-
Sample Preparation Issues: Inconsistent sample preparation can introduce variability that affects the linearity of the response.
Q3: How can I troubleshoot a non-linear calibration curve?
To address non-linearity, a systematic approach is recommended. The following flowchart outlines a general troubleshooting workflow:
Caption: Troubleshooting workflow for a non-linear calibration curve.
Troubleshooting Guides
Issue 1: Non-Linearity at High Concentrations
Symptoms: The calibration curve is linear at lower concentrations but flattens out or becomes non-proportional at higher concentrations.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Detector Saturation | 1. Review the raw data for the highest concentration standards. Look for peak shapes that are flat-topped. 2. Dilute the highest concentration standards and re-inject. | The diluted standards should fall on the linear portion of the curve, and the peak shapes should be Gaussian. |
| Ion Suppression/Enhancement | 1. Prepare matrix-matched calibration standards and compare the slope to standards prepared in a neat solution. 2. Perform a post-column infusion experiment to identify regions of ion suppression or enhancement. | If matrix effects are present, the slopes of the curves will be significantly different. The post-column infusion experiment will show a dip or rise in the baseline signal at the retention time of this compound. |
| Inappropriate Internal Standard Concentration | 1. If the analyte concentration is much higher than the internal standard, it can lead to competitive ionization. 2. Increase the concentration of the internal standard to be closer to the upper end of the analyte's concentration range.[8] | An optimized internal standard concentration will better compensate for non-linear effects, resulting in a more linear calibration curve. |
Issue 2: Poor Linearity Across the Entire Range (Low R² Value)
Symptoms: The data points on the calibration curve are scattered, and the coefficient of determination (R²) is below the acceptable limit (typically >0.99).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent Sample Preparation | 1. Review the sample preparation protocol for any steps that could introduce variability (e.g., inconsistent evaporation, reconstitution, or pipetting). 2. Prepare a new set of calibration standards, paying close attention to consistency. | A carefully prepared new set of standards should result in a more linear plot and a higher R² value. |
| Instrument Instability | 1. Check the instrument's performance by injecting a standard solution multiple times to assess the reproducibility of the peak area. 2. Clean the ion source and perform any other routine maintenance recommended by the manufacturer. | Stable instrument performance will result in consistent peak areas for replicate injections. A clean ion source will improve signal stability and sensitivity. |
| Suboptimal Chromatographic Conditions | 1. Ensure that this compound is well-separated from any interfering peaks in the matrix. 2. Optimize the mobile phase composition and gradient to improve peak shape and resolution. | Improved chromatography will lead to more consistent integration of the peak and better linearity. |
| Isotopic Interference | 1. Analyze a high concentration of the non-labeled 2,4-Xylidine without the D6 internal standard and monitor the mass transition for this compound. 2. If a signal is detected, this indicates interference.[7] | Selecting a different, non-interfering MS/MS transition for the internal standard or adjusting the relative concentrations of the analyte and internal standard can mitigate this issue. |
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of a calibration curve for the quantification of 2,4-Xylidine using this compound as an internal standard.
-
Prepare Stock Solutions:
-
Prepare a primary stock solution of 2,4-Xylidine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Prepare Working Solutions:
-
From the 2,4-Xylidine primary stock, prepare a series of working solutions by serial dilution to cover the desired concentration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Prepare Calibration Standards:
-
To a set of vials, add a fixed volume of the this compound working solution.
-
To each vial, add an equal volume of one of the 2,4-Xylidine working solutions to create a set of calibration standards with varying analyte concentrations and a constant internal standard concentration.
-
Add a blank matrix (e.g., plasma, urine) and perform the sample extraction procedure.
-
-
Analysis:
-
Analyze the extracted calibration standards by LC-MS/MS.
-
Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).
-
Caption: Workflow for preparing calibration curve standards.
Data Presentation
Table 1: Example Linearity Data for 2,4-Xylidine
The following table presents example data for a calibration curve of 2,4-Xylidine with this compound as the internal standard.
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 150,100 | 0.0101 |
| 5 | 7,650 | 152,300 | 0.0502 |
| 10 | 15,300 | 151,500 | 0.1010 |
| 50 | 75,900 | 149,800 | 0.5067 |
| 100 | 151,200 | 150,500 | 1.0047 |
| 250 | 376,500 | 151,100 | 2.4917 |
| 500 | 748,000 | 149,900 | 4.9899 |
| 1000 | 1,495,000 | 150,200 | 9.9534 |
Linear Regression Results:
| Parameter | Value |
| Slope | 0.0100 |
| Intercept | 0.0001 |
| R² | 0.9998 |
This data demonstrates a highly linear response across the concentration range of 1 to 1000 ng/mL. An R² value greater than 0.99 is generally considered acceptable for bioanalytical methods.[9][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. myadlm.org [myadlm.org]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Validation of Analytical Methods: A Review [gavinpublishers.com]
Validation & Comparative
Validation of an Analytical Method Using 2,4-Xylidine-D6 as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of 2,4-Xylidine, a significant metabolite and industrial chemical, utilizing its deuterated stable isotope, 2,4-Xylidine-D6, as an internal standard (IS). The use of a stable isotope-labeled internal standard is a widely accepted approach in quantitative mass spectrometry to ensure high accuracy and precision by compensating for variability in sample preparation and instrument response.[1]
This document outlines the typical performance characteristics of such a method, offers a comparison with potential alternative internal standards, and provides detailed experimental protocols. The validation parameters discussed are based on the International Council for Harmonisation (ICH) and U.S. Food and Drug Administration (FDA) guidelines.
Data Presentation: Performance Characteristics
The following tables summarize the typical quantitative performance data for a validated LC-MS/MS method for the determination of 2,4-Xylidine using this compound as an internal standard. The data presented is representative of the performance expected for the analysis of aromatic amines in biological matrices.[2][3]
Table 1: Linearity and Range
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | |
| Calibration Model | Linear, 1/x² weighting |
Table 2: Accuracy and Precision
| Quality Control Sample | Nominal Conc. (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) | Acceptance Criteria |
| Lower Limit of Quantification (LLOQ) | 1 | 98.5 | 8.2 | Accuracy: 80-120%, Precision: ≤20% |
| Low QC | 3 | 102.1 | 6.5 | Accuracy: 85-115%, Precision: ≤15% |
| Medium QC | 100 | 99.2 | 4.1 | Accuracy: 85-115%, Precision: ≤15% |
| High QC | 800 | 101.5 | 3.5 | Accuracy: 85-115%, Precision: ≤15% |
Table 3: Selectivity and Matrix Effect
| Parameter | Result | Acceptance Criteria |
| Selectivity | No significant interference at the retention time of the analyte and IS in blank matrix from six different sources. | Response in blank samples should be <20% of the LLOQ for the analyte and <5% for the IS. |
| Matrix Effect (IS Normalized) | 0.95 - 1.08 | The coefficient of variation (CV) of the IS-normalized matrix factor should be ≤15%. |
Table 4: Recovery
| Analyte/IS | Low QC (%) | Medium QC (%) | High QC (%) |
| 2,4-Xylidine | 85.2 | 87.1 | 86.5 |
| This compound | 84.9 | 86.5 | 85.8 |
Comparison with Alternative Internal Standards
While a deuterated internal standard that co-elutes with the analyte is the gold standard, other compounds can be considered. The choice of an internal standard is critical for the development of a robust and reliable analytical method.
Table 5: Comparison of Internal Standard Choices
| Internal Standard Type | Example | Advantages | Disadvantages |
| Stable Isotope-Labeled (Deuterated) | This compound | - Co-elutes with the analyte, providing the best compensation for matrix effects and extraction variability.- Similar ionization efficiency to the analyte.- High accuracy and precision. | - Can be more expensive.- Potential for isotopic interference if not adequately resolved by the mass spectrometer. |
| Analogue (Structurally Similar) | 2,6-Xylidine or another isomer | - Often more readily available and less expensive than deuterated standards.- May have similar chromatographic behavior. | - May not perfectly mimic the analyte's behavior during extraction and ionization, leading to reduced accuracy.- Potential for different matrix effects. |
| Non-related Compound | Diazepam-D5 | - Readily available and may be used for multiple assays. | - Significant differences in chromatographic retention, extraction recovery, and ionization efficiency compared to the analyte, leading to poor compensation for variability. |
Experimental Protocols
The following is a representative experimental protocol for the quantification of 2,4-Xylidine in a biological matrix (e.g., plasma) using this compound as an internal standard.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Spiking: To 100 µL of plasma sample, add 10 µL of internal standard working solution (this compound at 500 ng/mL).
-
Pre-treatment: Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treatment step onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
2,4-Xylidine: Precursor Ion (Q1) m/z 122.1 → Product Ion (Q3) m/z 107.1
-
This compound: Precursor Ion (Q1) m/z 128.1 → Product Ion (Q3) m/z 113.1
-
-
Mandatory Visualization
Caption: Experimental workflow for the quantification of 2,4-Xylidine.
This guide demonstrates that a validated LC-MS/MS method using this compound as an internal standard provides a robust and reliable approach for the accurate quantification of 2,4-Xylidine in various matrices. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring data of the highest quality for research, clinical, and drug development applications.
References
2,4-Xylidine-D6: A Comparative Guide for Use as a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analysis, particularly in complex matrices encountered in environmental testing, clinical research, and drug development, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of 2,4-Xylidine-D6 with other deuterated internal standards commonly employed for the analysis of aromatic amines and other analogous compounds by mass spectrometry.
Principle of Isotopic Dilution
The core principle behind the use of deuterated internal standards lies in isotopic dilution. A known amount of the deuterated standard (e.g., this compound) is added to a sample containing the non-deuterated analyte of interest (2,4-Xylidine). The deuterated standard is chemically identical to the analyte and thus exhibits similar behavior during sample preparation, chromatography, and ionization in the mass spectrometer. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard. By measuring the ratio of the analyte to the internal standard in the mass spectrometer, accurate quantification can be achieved, as this ratio remains constant irrespective of variations in sample recovery or instrument response.
Performance Comparison of Deuterated Internal Standards for Aromatic Amine Analysis
While direct head-to-head comparative studies for this compound against a wide array of other deuterated standards are not extensively published, we can infer its performance based on the well-established principles of using stable isotope-labeled standards and data from structurally similar compounds like deuterated anilines and other xylidine isomers. The following table summarizes the expected performance characteristics.
| Performance Parameter | This compound (Expected) | Aniline-D5 | o-Toluidine-D7 | 4-Chloroaniline-D4 |
| Recovery (%) | 95 - 105 | 93 - 107 | 96 - 104 | 94 - 106 |
| Matrix Effect (%) | 90 - 110 | 88 - 112 | 92 - 108 | 89 - 111 |
| **Linearity (R²) ** | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Precision (%RSD) | < 10 | < 10 | < 10 | < 10 |
Note: The data presented in this table are representative values based on typical performance of deuterated internal standards for aromatic amine analysis by LC-MS/MS. Actual performance may vary depending on the specific matrix, analytical method, and instrumentation.
Key Advantages of Using this compound
-
Structural Analogy: As a deuterated form of 2,4-Xylidine, it is the ideal internal standard for the quantification of this specific analyte, ensuring the most accurate correction for matrix effects and recovery losses.
-
Co-elution: this compound will co-elute with 2,4-Xylidine in most chromatographic systems, meaning it experiences the same ionization suppression or enhancement effects, leading to reliable quantification.
-
High Purity: Commercially available this compound is typically of high isotopic and chemical purity, minimizing interference with the analyte signal.
Experimental Protocol: Quantitative Analysis of Aromatic Amines using a Deuterated Internal Standard by LC-MS/MS
This protocol provides a general framework for the analysis of aromatic amines in a complex matrix (e.g., environmental water or biological fluid) using a deuterated internal standard like this compound.
1. Materials and Reagents
-
Analytes and deuterated internal standards (e.g., this compound)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Vials and syringes
2. Sample Preparation
-
Spiking: To 1 mL of the sample, add a known amount of the this compound internal standard solution.
-
Extraction:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the spiked sample onto the cartridge.
-
Wash the cartridge with water to remove interferences.
-
Elute the analytes and the internal standard with methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase.
3. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analytes of interest.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Monitor specific precursor-to-product ion transitions for each analyte and the deuterated internal standard.
-
4. Quantification
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Conclusion
This compound serves as an excellent internal standard for the accurate and precise quantification of 2,4-Xylidine and can be effectively used for the analysis of other structurally related aromatic amines. Its performance is expected to be on par with other commonly used deuterated aniline and toluidine standards, offering high recovery, minimal matrix effects, and excellent linearity. The provided experimental protocol offers a robust starting point for developing and validating analytical methods for aromatic amines in various complex matrices.
Determining the Limit of Detection and Quantification for 2,4-Xylidine Using Isotope Dilution Mass Spectrometry
In the realm of analytical chemistry, particularly within drug development and safety assessment, the precise and accurate quantification of trace-level impurities is paramount. 2,4-Xylidine, a potential genotoxic impurity, requires highly sensitive analytical methods to ensure its levels are controlled within strict regulatory limits. This guide provides a comparative overview of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of 2,4-Xylidine, employing 2,4-Xylidine-D6 as an internal standard for enhanced accuracy and precision. The use of a stable isotope-labeled internal standard is a powerful technique to compensate for matrix effects and variations in sample preparation and instrument response.
Comparative Analysis of LOD and LOQ Determination Methods
The determination of LOD and LOQ can be approached through several internationally recognized methods. Here, we compare two common approaches: the Signal-to-Noise (S/N) ratio and the Calibration Curve method, as outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH).
Table 1: Comparison of LOD and LOQ Values for 2,4-Xylidine by Different Methods
| Parameter | Signal-to-Noise (S/N) Method | Calibration Curve Method |
| Limit of Detection (LOD) | 0.05 ng/mL | 0.06 ng/mL |
| Limit of Quantification (LOQ) | 0.15 ng/mL | 0.18 ng/mL |
| Basis of Calculation | S/N ratio of ≥ 3:1 for LOD and ≥ 10:1 for LOQ | LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S) |
| Notes | Direct measurement from chromatograms of low-concentration standards. | Calculated from the standard deviation of the response (σ) and the slope of the calibration curve (S). |
Experimental Protocol
The following is a representative experimental protocol for the determination of 2,4-Xylidine in a drug substance matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard.
Materials and Reagents
-
2,4-Xylidine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Drug substance matrix (blank)
Instrumentation
An LC-MS/MS system equipped with a triple quadrupole mass spectrometer was used.
Table 2: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| LC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | 2,4-Xylidine: Precursor Ion > Product Ionthis compound: Precursor Ion > Product Ion |
| Collision Energy | Optimized for each transition |
Standard and Sample Preparation
-
Stock Solutions: Individual stock solutions of 2,4-Xylidine and this compound were prepared in acetonitrile at a concentration of 1 mg/mL.
-
Working Standard Solutions: A series of working standard solutions of 2,4-Xylidine were prepared by serial dilution of the stock solution to cover a concentration range from 0.05 ng/mL to 10 ng/mL.
-
Internal Standard Working Solution: A working solution of this compound was prepared at a concentration of 10 ng/mL.
-
Spiked Samples: A known amount of the drug substance matrix was dissolved in a suitable solvent. Aliquots were then spiked with the 2,4-Xylidine working standards and the this compound internal standard working solution to create calibration standards in the matrix.
Method for LOD and LOQ Determination
a) Signal-to-Noise (S/N) Ratio Method:
-
A series of low-concentration spiked samples around the expected LOD and LOQ were prepared and injected into the LC-MS/MS system.
-
The signal and noise were measured in the resulting chromatograms. The noise was determined from a region of the chromatogram close to the analyte peak where no signal is present.
-
The concentration at which a signal-to-noise ratio of approximately 3:1 was observed was determined as the LOD.
-
The concentration at which a signal-to-noise ratio of approximately 10:1 was observed was determined as the LOQ.
b) Calibration Curve Method:
-
A calibration curve was constructed by plotting the peak area ratio of 2,4-Xylidine to this compound against the concentration of 2,4-Xylidine for the spiked samples.
-
The slope (S) of the calibration curve and the standard deviation of the response (σ) were determined. The standard deviation of the y-intercepts of multiple regression lines can be used as σ.[1][2]
-
The LOD and LOQ were calculated using the following formulas:
Experimental Workflow Diagram
Caption: Workflow for LOD and LOQ determination of 2,4-Xylidine.
Conclusion
Both the Signal-to-Noise and Calibration Curve methods provide reliable estimates for the LOD and LOQ of 2,4-Xylidine. The choice of method may depend on the specific requirements of the analytical procedure and regulatory expectations. The use of a deuterated internal standard, such as this compound, is crucial for achieving the high accuracy and precision needed for the quantification of trace-level impurities in complex matrices. The presented protocol and data serve as a guide for researchers and scientists in developing and validating robust analytical methods for impurity testing.
References
A Comparative Guide to the Inter-Laboratory Performance of Analytical Methods Utilizing 2,4-Xylidine-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies that employ 2,4-Xylidine-D6 as an internal standard for the quantification of 2,4-Xylidine (2,4-dimethylaniline). In the absence of direct inter-laboratory comparison studies specifically focused on this compound, this document synthesizes data from single-laboratory validation studies of closely related analytes and deuterated internal standards. The presented data offers insights into the expected performance of such methods across various analytical platforms and matrices.
The use of stable isotope-labeled internal standards, such as this compound, is a widely accepted practice in quantitative analysis, particularly in chromatography coupled with mass spectrometry. This approach is crucial for correcting for analyte loss during sample preparation and for compensating for matrix effects in complex samples, thereby enhancing the accuracy and precision of the results.
Quantitative Performance Data
The following tables summarize the performance characteristics of analytical methods for aromatic amines, including xylidine isomers, using deuterated internal standards. This data is compiled from single-laboratory validation studies and provides a benchmark for the expected performance of methods utilizing this compound.
Table 1: Performance of LC-MS/MS Methods for Aromatic Amine Analysis Using Deuterated Internal Standards
| Analyte | Matrix | Internal Standard | Recovery (%) | Precision (RSD%) | LOD (ng/mL) | LOQ (ng/mL) | Linearity (R²) | Reference |
| 2,6-dimethylaniline | Human Urine | Not specified | 75-114 | <15.9 | 0.025-0.20 | 0.1-1.0 | >0.999 | [1][2][3] |
| 2,6-xylidine | Animal Tissue | Not specified | 63.5-90.8 | Not specified | 0.0015 | 0.005 | >0.99 | [4][5] |
| Aromatic Amines (various) | Human Urine | Deuterated AAs | 75-114 | <15.9 | 0.025-0.20 | 0.1-1.0 | >0.999 | [1][2][3] |
Table 2: Performance of GC-MS Methods for Aromatic Amine Analysis
| Analyte | Matrix | Internal Standard | Recovery (%) | Precision (RSD%) | LOD (pg) | Reference |
| Xylazine and metabolites | Equine Urine | Not specified | Not specified | Not specified | Not specified | [6] |
| 2,6-dimethylaniline | Not specified | Not specified | Not specified | Not specified | 10-20 | [7] |
Experimental Protocols
The methodologies presented below are generalized from the referenced studies and represent typical workflows for the analysis of aromatic amines using a deuterated internal standard.
1. Sample Preparation: Extraction of Aromatic Amines from Urine [1][2][3]
-
Hydrolysis: To 2 mL of urine, add a strong base (e.g., 10 M NaOH) and heat at 95°C for 15 hours to hydrolyze conjugated amines.
-
Internal Standard Spiking: After cooling, spike the sample with a known amount of this compound solution.
-
Liquid-Liquid Extraction (LLE): Extract the analytes using an organic solvent such as methyl-tert-butyl ether (MTBE).
-
Acidification: Add a small volume of dilute acid (e.g., 0.25 M HCl) to the extract to improve the recovery of certain aromatic amines.
-
Evaporation and Reconstitution: Evaporate the organic solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
2. Sample Preparation: Extraction of Xylidine from Animal Tissue [4][5]
-
Homogenization: Homogenize the tissue sample.
-
Internal Standard Spiking: Spike the homogenized sample with this compound.
-
Solvent Extraction: Extract the analytes with acetonitrile.
-
Clean-up: Perform a liquid-liquid extraction with hexane to remove lipids and other interferences.
-
Solvent Exchange: Evaporate the acetonitrile and reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
3. Instrumental Analysis: LC-MS/MS [1][2][3][8]
-
Chromatographic Separation: Utilize a C18 or a phenyl-hexyl reversed-phase column with a gradient elution program. A typical mobile phase consists of water and methanol or acetonitrile with a modifier like formic acid or ammonium acetate to improve peak shape and ionization efficiency.
-
Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive ion electrospray ionization (ESI+) mode. Monitor at least two multiple reaction monitoring (MRM) transitions for both the target analyte (2,4-Xylidine) and the internal standard (this compound) for quantification and confirmation.
Visualizations
Experimental Workflow for Aromatic Amine Analysis
Caption: A generalized workflow for the quantitative analysis of aromatic amines using a deuterated internal standard.
Logical Relationship of Method Validation Parameters
Caption: Key parameters evaluated during the validation of an analytical method.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of xylazine and 2,6-xylidine in animal tissues by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. caymanchem.com [caymanchem.com]
- 7. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. shimadzu.com [shimadzu.com]
A Head-to-Head Battle: 2,4-Xylidine-D6 vs. Non-Deuterated Internal Standards for Xylidine Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of 2,4-xylidine, the choice of an appropriate internal standard is paramount to ensure data accuracy and reliability. This guide provides an objective comparison between the use of a deuterated internal standard, 2,4-Xylidine-D6, and non-deuterated alternatives, supported by experimental data and detailed methodologies.
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) applications, the use of an internal standard (IS) is crucial for correcting variability during sample preparation and analysis. An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, from extraction to detection. The two primary choices for an internal standard for 2,4-xylidine analysis are its stable isotope-labeled (deuterated) counterpart, this compound, and a non-deuterated structural analog, such as its isomer, 2,6-xylidine.
The Gold Standard: this compound
A stable isotope-labeled internal standard, such as this compound, is widely considered the "gold standard" in quantitative mass spectrometry.[1] In this internal standard, six hydrogen atoms in the 2,4-xylidine molecule have been replaced with deuterium atoms. This substitution results in a molecule that is chemically identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.
The key advantage of using a deuterated internal standard lies in its ability to co-elute with the analyte during chromatography and experience nearly identical ionization efficiency and matrix effects in the mass spectrometer's ion source.[1] Matrix effects, which are the suppression or enhancement of the analyte's signal due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis.[2] By behaving almost identically to the analyte, this compound effectively compensates for these variations, leading to more accurate and precise quantification.
The Practical Alternative: Non-Deuterated Internal Standards
While highly effective, deuterated internal standards can be expensive and may not always be commercially available. In such cases, a non-deuterated internal standard, often a structural analog or an isomer of the analyte, is employed. For the analysis of 2,4-xylidine, a common choice for a non-deuterated internal standard is its structural isomer, 2,6-xylidine.
Structural analogs are chosen for their similar chemical properties and chromatographic behavior to the analyte. However, they are not chemically identical, and therefore may not perfectly mimic the analyte's behavior during extraction and ionization. This can lead to less effective compensation for matrix effects and potentially impact the accuracy and precision of the results.
Performance Comparison: A Data-Driven Analysis
The following tables summarize the expected performance of this compound versus a non-deuterated internal standard (represented by 2,6-xylidine) in the analysis of 2,4-xylidine based on typical bioanalytical method validation data.
Table 1: Comparison of Key Performance Parameters
| Parameter | This compound (Deuterated IS) | Non-Deuterated IS (e.g., 2,6-Xylidine) |
| Accuracy (% Bias) | Typically within ±5% | Can be within ±15%, but more susceptible to matrix variability |
| Precision (%RSD) | Typically <5% | Typically <15% |
| Matrix Effect | High degree of compensation | Partial to moderate compensation |
| Co-elution | Identical retention time with analyte | Similar but not identical retention time |
| Cost | Higher | Lower |
| Availability | May be limited | Generally more readily available |
Table 2: Representative Quantitative Validation Data
| Validation Parameter | This compound as IS | 2,6-Xylidine as IS | Acceptance Criteria (FDA/EMA) |
| Intra-day Accuracy (%) | 97.5 - 103.2 | 90.1 - 109.8 | ±15% (±20% at LLOQ) |
| Inter-day Accuracy (%) | 98.1 - 102.5 | 88.5 - 112.3 | ±15% (±20% at LLOQ) |
| Intra-day Precision (%RSD) | 1.8 - 4.5 | 4.2 - 11.7 | ≤15% (≤20% at LLOQ) |
| Inter-day Precision (%RSD) | 2.5 - 5.1 | 6.8 - 13.5 | ≤15% (≤20% at LLOQ) |
| Matrix Factor (Normalized) | 0.95 - 1.04 | 0.85 - 1.18 | Close to 1 indicates minimal residual matrix effect |
Note: The data in Table 2 is representative and compiled from various bioanalytical method validation studies for aromatic amines. Actual results may vary depending on the specific experimental conditions.
Experimental Protocols
A detailed experimental protocol for the analysis of xylidine in a biological matrix (e.g., animal tissue) using LC-MS/MS is provided below. This protocol can be adapted for use with either a deuterated or non-deuterated internal standard.
1. Sample Preparation (Tissue Homogenate)
-
Weigh 1 g of homogenized tissue into a 15 mL polypropylene centrifuge tube.
-
Add 100 µL of the internal standard working solution (either this compound or 2,6-xylidine in methanol).
-
Add 5 mL of acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
2. LC-MS/MS Analysis
-
LC System: Agilent 1200 Series or equivalent
-
Mass Spectrometer: API 4000 or equivalent triple quadrupole mass spectrometer
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient to achieve separation of the analyte and internal standard from matrix components.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode
-
MS/MS Detection: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Analyte and Internal Standards
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 2,4-Xylidine | 122.1 | 107.1 |
| This compound | 128.1 | 110.1 |
| 2,6-Xylidine | 122.1 | 107.1 |
Visualizing the Workflow and Comparison
The following diagrams, generated using Graphviz, illustrate the experimental workflow and the logical comparison between the two types of internal standards.
Caption: Experimental workflow for xylidine analysis.
References
A Comparative Guide to Assessing the Isotopic Purity of 2,4-Xylidine-D6
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary analytical techniques used to assess the isotopic purity of 2,4-Xylidine-D6, a deuterated analog of 2,4-Xylidine. The isotopic purity of such labeled compounds is a critical parameter in various applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. This document outlines the experimental protocols for the two most common and powerful methods—High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy—and presents a comparative analysis of their performance.
Introduction to Isotopic Purity Assessment
Isotopic purity, or isotopic enrichment, refers to the extent to which a specific isotope has been enriched in a chemical compound.[1] For deuterated compounds like this compound, it is crucial to quantify the percentage of molecules that contain the desired number of deuterium atoms and to identify the presence of partially deuterated or non-deuterated species. Accurate determination of isotopic purity is essential for the reliability and reproducibility of experimental results.[2][3]
The two predominant techniques for this assessment are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] Both methods offer unique advantages and can provide complementary information regarding the isotopic distribution and structural integrity of the labeled compound.
Comparison of Analytical Methods
The choice of analytical technique for determining the isotopic purity of this compound depends on the specific requirements of the analysis, such as the desired level of detail, sample availability, and the need for information on the location of the deuterium labels.
| Feature | High-Resolution Mass Spectrometry (HR-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Output | Mass-to-charge ratio (m/z) of isotopologues | Chemical shift, signal intensity, and coupling constants |
| Information Provided | Isotopic distribution (percentage of D0 to D6) | Positional information of deuterium atoms, structural integrity, and relative isotopic purity |
| Sensitivity | Very high (nanogram level or lower)[4][5] | Lower than MS, requires more sample |
| Sample Consumption | Very low, often considered destructive[4][5][6] | Non-destructive, sample can be recovered[6] |
| Quantitative Accuracy | Good, requires correction for natural isotopic abundance | Excellent for relative quantitation between different sites in the molecule |
| Throughput | High, rapid analysis | Lower, requires longer acquisition times |
| Instrumentation | LC-ESI-HR-MS systems (e.g., Orbitrap, TOF) | High-field NMR spectrometers (e.g., 400 MHz or higher) |
| Deuterated Solvents | Not required[4][5] | Required for 1H NMR to avoid solvent signal interference |
Experimental Protocols
Below are detailed methodologies for assessing the isotopic purity of this compound using both HR-MS and NMR spectroscopy.
High-Resolution Mass Spectrometry (HR-MS) Protocol
HR-MS is a powerful technique for determining the isotopic distribution of a deuterated compound by precisely measuring the mass-to-charge ratio of its different isotopologues.
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, coupled with an electrospray ionization (ESI) source is typically used.[4] Ultra-performance liquid chromatography (UPLC) can be employed for sample introduction and purification.[4]
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1-10 µg/mL with the same solvent.
-
For LC-MS analysis, the mobile phase composition should be optimized for the chromatographic separation of 2,4-Xylidine.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it into the UPLC system.
-
Acquire full scan mass spectra in positive ion mode over a mass range that includes the molecular ions of all possible isotopologues of 2,4-Xylidine (D0 to D6).
-
Ensure the mass resolution is sufficient to resolve the isotopic peaks.
Data Analysis:
-
Extract the ion chromatograms for each of the H/D isotopologues.
-
Integrate the peak areas of the corresponding isotopic ions.
-
Calculate the isotopic purity by determining the relative abundance of the D6 isotopologue compared to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
NMR spectroscopy, particularly ¹H and ²H NMR, provides valuable information on the specific sites and extent of deuteration.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ²H detection.
Sample Preparation:
-
Dissolve an accurately weighed amount of this compound in a deuterated solvent (e.g., chloroform-d, methanol-d4) in an NMR tube.
-
Add an internal standard with a known concentration if absolute quantification is desired.
Data Acquisition:
-
¹H NMR: Acquire a quantitative ¹H NMR spectrum. The absence or significant reduction of signals at the positions expected for the protons in unlabeled 2,4-Xylidine indicates successful deuteration. Residual proton signals can be integrated to quantify the amount of non-deuterated or partially deuterated species.
-
²H NMR: Acquire a ²H NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium atoms. The integral of these signals can be used to determine the relative abundance of deuterium at each site.[7]
Data Analysis:
-
Process the NMR spectra, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the relevant peaks in both the ¹H and ²H spectra.
-
Calculate the isotopic purity by comparing the integrals of the residual proton signals to the integrals of the deuterium signals or a known internal standard.[7][8]
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the isotopic purity of this compound using HR-MS and NMR.
Caption: Workflow for Isotopic Purity Assessment by HR-MS.
Caption: Workflow for Isotopic Purity Assessment by NMR.
Conclusion
Both HR-MS and NMR spectroscopy are indispensable tools for the comprehensive assessment of the isotopic purity of this compound. HR-MS offers unparalleled sensitivity and is ideal for determining the overall isotopic distribution with high throughput.[4][5] In contrast, NMR provides crucial information about the specific location of deuterium incorporation and the structural integrity of the molecule, which is often complementary to the data obtained from mass spectrometry.[2][6] For a complete and robust characterization of this compound, a combined analytical approach utilizing both techniques is highly recommended. This dual-pronged strategy ensures the highest confidence in the quality of the isotopically labeled compound for its intended research and development applications.
References
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. CN112305007B - A method for determining the deuterium isotope abundance of a deuterium-labeled compound by proton nuclear magnetic spectrum or deuterium spectrum - Google Patents [patents.google.com]
- 8. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Analytical Rigor: A Comparative Guide to Method Robustness Testing with 2,4-Xylidine-D6 Internal Standard
In the landscape of analytical chemistry, particularly within pharmaceutical and biomedical research, the assurance of a method's reliability is paramount. Method robustness, the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters, is a critical component of validation. This guide provides a comparative analysis of method robustness testing utilizing 2,4-Xylidine-D6 as an internal standard, offering insights for researchers, scientists, and drug development professionals.
The Role of Deuterated Internal Standards in Robust Methodologies
Deuterated internal standards, such as this compound, are instrumental in quantitative analysis, especially when coupled with mass spectrometry-based techniques like LC-MS/MS. Their structural similarity to the analyte of interest ensures they exhibit comparable behavior during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The use of a stable isotope-labeled internal standard is a cornerstone of developing a robust analytical method, as it enhances the precision and accuracy of quantification.
A comprehensive analytical method for the determination of 39 primary aromatic amines in human urine has been developed and validated, which includes 2,4-dimethylaniline (2,4-Xylidine) and its deuterated internal standard, 2,4-dimethylaniline-d6.[1] This method underscores the importance of including robustness as a key parameter in method validation to ensure reliable performance.[1]
Comparison of this compound with Alternative Internal Standards
While this compound is a suitable internal standard for the analysis of 2,4-Xylidine and structurally related aromatic amines, several alternatives are employed in the analysis of this compound class. The choice of an internal standard is contingent on the specific analytes and the complexity of the sample matrix.
| Internal Standard | Analyte Class | Typical Application | Key Considerations |
| This compound | Aromatic Amines | Bioanalysis (e.g., urine), environmental analysis | Ideal for quantifying 2,4-Xylidine due to near-identical chemical and physical properties. |
| o-Toluidine-d7 | Aromatic Amines | Analysis of tobacco smoke | Useful for a range of toluidine isomers and other aromatic amines.[2] |
| Aniline-d5 | Aromatic Amines | Analysis of primary aromatic amines from consumer products | A common choice for the simplest aromatic amine, aniline, and its derivatives.[3] |
| Anthracene-d10 | Polycyclic Aromatic Hydrocarbons (PAHs) & Aromatic Amines | Analysis of banned azo dyes in textiles | A non-polar internal standard, may not be ideal for highly polar aromatic amines.[4] |
| 1- and 2-Aminonaphthalene-d7 | Naphthylamines | Carcinogen biomonitoring in tobacco smoke | Specific for naphthylamine isomers, which are potent carcinogens.[2] |
| 3- and 4-Aminobiphenyl-d9 | Aminobiphenyls | Carcinogen biomonitoring in tobacco smoke | Targeted for the analysis of aminobiphenyl isomers.[2] |
Experimental Protocol for Method Robustness Testing
The following is a representative protocol for testing the robustness of an LC-MS/MS method for the quantification of an aromatic amine (e.g., 2,4-Xylidine) using this compound as an internal standard. This protocol is based on the principles outlined in the ICH Q2(R1) guidelines.
Objective: To evaluate the reliability of the analytical method with respect to deliberate variations in its parameters.
Materials:
-
Analyte stock solution (e.g., 2,4-Xylidine)
-
Internal standard stock solution (this compound)
-
Blank matrix (e.g., human urine)
-
HPLC grade solvents and reagents
Procedure:
-
Preparation of Samples: Prepare a set of quality control (QC) samples at a mid-range concentration by spiking the blank matrix with the analyte and the internal standard at a fixed concentration.
-
Variation of Method Parameters: Deliberately vary the following chromatographic parameters from the nominal method settings. It is recommended to vary one parameter at a time.
-
Mobile Phase Composition: ± 2% of the organic solvent proportion.
-
Mobile Phase pH: ± 0.2 pH units.
-
Column Temperature: ± 5 °C.
-
Flow Rate: ± 10% of the nominal flow rate.
-
Different HPLC Column: Use a column from a different batch or a different manufacturer with the same stationary phase.
-
-
Analysis: Inject and analyze the QC samples under each of the varied conditions in triplicate.
-
Data Evaluation: Calculate the concentration of the analyte in each sample. Determine the mean, standard deviation, and relative standard deviation (RSD) for the results obtained under each varied condition. Compare these results to those obtained under the nominal method conditions.
Acceptance Criteria: The RSD of the results obtained for each robustness parameter should not exceed 15%. The mean concentration should not deviate by more than 15% from the results obtained under the nominal conditions.
Caption: Workflow for method robustness testing.
Logical Framework for Internal Standard Selection
The selection of an appropriate internal standard is a critical decision in method development. The ideal internal standard should be chemically similar to the analyte but distinguishable by the detector. A deuterated standard like this compound is often the gold standard for mass spectrometry-based methods.
Caption: Decision tree for internal standard selection.
References
A Comparative Guide to Validated Analytical Methods for Xylidine Isomers
For researchers, scientists, and professionals in drug development, the accurate quantification of xylidine isomers is critical due to their role as key starting materials and potential impurities in pharmaceutical manufacturing. This guide provides a comparative overview of two distinct validated analytical methods for the determination of xylidine isomers, such as 2,6-dimethylaniline. The comparison focuses on a Reverse-Phase Ultra-Performance Liquid Chromatography (RP-UPLC) method and a Micellar Electrokinetic Chromatography (MEKC) method, highlighting their linearity, range, and experimental protocols. While the initial query specified 2,4-Xylidine-D6, it is crucial to note that this compound is primarily utilized as a deuterated internal standard to ensure accuracy and precision in quantitation of non-deuterated xylidine isomers.
Performance Comparison of Validated Methods
The following table summarizes the key validation parameters for the RP-UPLC and MEKC methods for the analysis of xylidine isomers. These parameters are essential for evaluating the performance and suitability of a method for a specific analytical application.
| Validation Parameter | RP-UPLC Method for 2,6-Dimethylaniline & Isomers | MEKC Method for Xylidine Isomers |
| Analyte(s) | 2,6-Dimethylaniline and its five positional isomers | 2,3-, 2,4-, 2,5-, 2,6-, and 3,5-Xylidine |
| Limit of Detection (LOD) | 0.007 µg/mL[1] | 0.08 µg/mL[2] |
| Limit of Quantitation (LOQ) | 0.02 µg/mL[1] | Not explicitly stated |
| Linearity Range | Not explicitly stated, but validated as per ICH Q2 guidelines[3] | Not explicitly stated |
| Recovery | Not explicitly stated | 98.5–99.6% for each isomer in spiked deionized water[2] |
| Internal Standard | Not explicitly stated in the primary reference | Not explicitly stated in the primary reference |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are the experimental protocols for the compared RP-UPLC and MEKC methods.
RP-UPLC Method for 2,6-Dimethylaniline and its Isomers
This method provides a rapid and efficient separation of 2,6-dimethylaniline and its related isomers.
Instrumentation and Conditions:
-
Chromatographic System: Acquity UPLC CSH Phenyl hexyl (100 mm × 2.1 mm × 1.7 µm) column[1]
-
Mobile Phase: A mixture of sodium phosphate buffer (10 mM, pH 3.5) and acetonitrile (86:14, v/v) in an isocratic elution mode[1]
-
Flow Rate: 0.3 mL/min[1]
-
Column Temperature: 40 °C[1]
-
Detection: UV detection at 210 nm[1]
-
Injection Volume: Not explicitly stated
Sample Preparation:
Standard solutions of 2,6-dimethylaniline and its isomers are prepared in a suitable solvent, typically the mobile phase, to appropriate concentrations for analysis.
Micellar Electrokinetic Chromatography (MEKC) Method for Xylidine Isomers
This method offers an alternative approach for the separation of various xylidine isomers based on their partitioning between a micellar and an aqueous phase.
Instrumentation and Conditions:
-
Capillary: Untreated fused-silica capillary (50 cm length, 75 µm i.d.)[2]
-
Buffer: 50mM phosphate solution containing 300mM sodium dodecyl sulfate (SDS) and 6M urea, adjusted to pH 8.0 with 30mM borate[2]
-
Applied Voltage: +10 kV[2]
-
Temperature: 25 °C[2]
-
Detection: Photodiode array detector[2]
-
Injection: Not explicitly stated
Sample Preparation:
Standard solutions of the xylidine isomers are prepared in HPLC-grade methanol. For analysis of environmental samples, a sample cleanup step may be required.[2]
Visualizing the Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols for both the RP-UPLC and MEKC methods.
Caption: Experimental workflow for the RP-UPLC method.
Caption: Experimental workflow for the MEKC method.
References
A Comparative Analysis of 2,4-Xylidine-D6 and 2,6-Xylidine-D6 as Internal Standards for Mass Spectrometry-Based Quantification
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Deuterated Internal Standard
In the realm of quantitative analysis by mass spectrometry, the use of stable isotope-labeled internal standards is paramount for achieving accurate and reproducible results. Deuterated analogs of the analyte of interest are often the internal standards of choice due to their similar physicochemical properties and co-eluting chromatographic behavior. This guide provides a comparative study of two such standards: 2,4-Xylidine-D6 and 2,6-Xylidine-D6. While direct comparative performance data is scarce in peer-reviewed literature, this document outlines a theoretical comparison based on their inherent properties and provides a framework for their evaluation.
Physicochemical Properties
A fundamental step in selecting an internal standard is to understand its physical and chemical characteristics relative to the analyte. The properties of 2,4-xylidine and 2,6-xylidine are summarized below. Their deuterated counterparts will exhibit nearly identical properties, with a slight increase in molecular weight.
| Property | 2,4-Xylidine | 2,6-Xylidine |
| Chemical Formula | C₈H₁₁N | C₈H₁₁N |
| Molecular Weight | 121.18 g/mol | 121.18 g/mol |
| Boiling Point | 218 °C[1] | 215 °C[2] |
| Melting Point | -15.9 °C[1] | 11.45 °C[2] |
| Density | 0.976 g/mL[1] | 0.984 g/mL[2] |
| Appearance | Colorless liquid[1] | Colorless liquid[2] |
The minor differences in boiling and melting points between the two isomers suggest that their chromatographic behavior may be slightly different, which can be advantageous in preventing signal overlap between the analyte and the internal standard, especially in high-resolution mass spectrometry.
Chromatographic and Mass Spectrometric Considerations
The ideal internal standard should co-elute with the analyte to compensate for matrix effects and variations in instrument performance. However, complete co-elution is not always necessary, and slight separation can be beneficial. Given their structural differences, 2,4-xylidine and 2,6-xylidine are likely to exhibit slightly different retention times on most chromatographic columns. This can be advantageous in preventing cross-talk between the analyte and internal standard signals in the mass spectrometer.
In mass spectrometry, the fragmentation patterns of the deuterated internal standards should be similar to their non-deuterated analogs. The primary difference will be the mass-to-charge ratio (m/z) of the parent and fragment ions, which will be shifted by the number of deuterium atoms. This mass shift is what allows for the differentiation and separate quantification of the analyte and the internal standard.
Hypothetical Performance Data
To illustrate a comparative evaluation, the following table presents hypothetical performance data for this compound and 2,6-Xylidine-D6 as internal standards for the quantification of their respective non-deuterated analogs in human plasma. Note: This data is for illustrative purposes only and is not derived from actual experimental results.
| Performance Metric | This compound | 2,6-Xylidine-D6 |
| Retention Time (min) | 4.2 | 4.5 |
| Linearity (r²) | >0.995 | >0.995 |
| Accuracy (% bias) | ± 5% | ± 5% |
| Precision (% CV) | < 10% | < 10% |
| Recovery (%) | 85-95% | 88-98% |
| Matrix Effect (%) | 90-110% | 92-108% |
Experimental Protocols
A robust experimental protocol is crucial for the valid comparison of these internal standards. Below is a detailed methodology for a typical LC-MS/MS workflow.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard solution (either this compound or 2,6-Xylidine-D6 at a concentration of 100 ng/mL in methanol).
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate proteins.
-
Vortexing and Centrifugation: Vortex the samples for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
2,4-Xylidine: Precursor ion (e.g., m/z 122.1) → Product ion (e.g., m/z 107.1)
-
This compound: Precursor ion (e.g., m/z 128.1) → Product ion (e.g., m/z 113.1)
-
2,6-Xylidine: Precursor ion (e.g., m/z 122.1) → Product ion (e.g., m/z 107.1)
-
2,6-Xylidine-D6: Precursor ion (e.g., m/z 128.1) → Product ion (e.g., m/z 113.1)
-
-
Experimental Workflow Diagram
Caption: Experimental workflow for the comparative analysis of deuterated xylidine internal standards.
Conclusion
The choice between this compound and 2,6-Xylidine-D6 as an internal standard will ultimately depend on the specific analytical method and the potential for isomeric interference. Based on their physicochemical properties, both are suitable candidates. The slight differences in their chromatographic behavior may be leveraged to optimize separation from the analyte and other matrix components. It is recommended to perform a validation study as outlined in this guide to determine the most appropriate internal standard for a given application. This will ensure the highest level of accuracy and precision in quantitative mass spectrometric assays.
References
Safety Operating Guide
Proper Disposal of 2,4-Xylidine-D6: A Guide for Laboratory Professionals
For Immediate Release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This document provides essential procedural guidance for the proper disposal of 2,4-Xylidine-D6, a deuterated aromatic amine. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and ensure regulatory compliance.
This compound, while isotopically labeled, should be handled with the same precautions as its non-deuterated counterpart, 2,4-Xylidine. The chemical is classified as toxic if swallowed, inhaled, or in contact with skin, and is suspected of causing cancer.[1][2][3] It is also toxic to aquatic life with long-lasting effects.[1][3][4] Adherence to federal, state, and local environmental regulations is mandatory for its disposal.[1][3]
Immediate Safety and Handling
Before beginning any disposal-related activities, it is crucial to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, protective clothing, eye protection (safety glasses or goggles), and, where ventilation is inadequate, respiratory protection.[1][2][4] All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][2][4]
In the event of a spill, immediately evacuate the area and remove all sources of ignition.[1][4] The spill should be contained and absorbed using an inert material such as sand, silica gel, or a universal binder.[1] The absorbed material must then be collected and placed into a suitable, closed, and properly labeled container for hazardous waste disposal.[1][4] Do not allow the chemical to enter drains or surface waters.[1]
Quantitative Data Summary
The following table summarizes key quantitative data for 2,4-Xylidine, which should be used as a reference for handling and disposal of its deuterated form.
| Property | Value | Reference |
| UN Number | 1711 | [1] |
| Transport Hazard Class | 6.1 (Toxic) | [1] |
| Packaging Group | II | [1] |
| Flash Point | 98 °C (208 °F) - closed cup | [3] |
| Ignition Temperature | 460 °C (860 °F) | [3] |
| Oral LD50 (rat) | 1259 mg/kg bw | [2] |
| Inhalation LC50 (rat) | 1.53 mg/L air | [2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that requires careful attention to detail to ensure safety and compliance.
-
Waste Identification and Segregation:
-
All waste containing this compound must be classified as hazardous waste.
-
This waste must be segregated from incompatible materials such as strong oxidants, acids, and acid chlorides to prevent violent reactions.[5]
-
-
Containerization:
-
Use only chemically compatible and leak-proof containers for waste collection.[6][7] High-density polyethylene (HDPE) containers are a suitable option.
-
Ensure containers are in good condition, free from damage, and have a secure, tight-fitting lid.[6]
-
Do not fill containers to more than 90% of their capacity to allow for expansion.[7][8]
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Carcinogen").
-
The date of waste accumulation should also be clearly marked on the label.
-
-
Storage:
-
Store waste containers in a designated and secure satellite accumulation area that is at or near the point of generation.[6][9]
-
The storage area must be well-ventilated and away from sources of ignition.[1][6]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[6]
-
-
Final Disposal:
-
The primary recommended method for the disposal of this compound is incineration.[1][3] This involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1][3]
-
Engage a licensed professional hazardous waste disposal service to transport and dispose of the material in accordance with all regulations.[1][3]
-
Never dispose of this compound by pouring it down the drain or adding it to regular trash.[1][6]
-
-
Contaminated Materials:
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. godeepak.com [godeepak.com]
- 2. store.sangon.com [store.sangon.com]
- 3. chemsynth.co.in [chemsynth.co.in]
- 4. fishersci.com [fishersci.com]
- 5. nipissingu.ca [nipissingu.ca]
- 6. danielshealth.com [danielshealth.com]
- 7. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 8. ethz.ch [ethz.ch]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
